Inhibition of Vps34 by VPS34-IN1 has profound effects on cellular processes, which are outlined in the table below.
| Cellular Process | Effect of VPS34-IN1 |
|---|---|
| PtdIns3P Pools | Rapidly depletes PtdIns3P on endosomal membranes, disrupting recruitment of FYVE and PX domain-containing proteins [1] [2] |
| SGK3 Signaling | Inhibits phosphorylation and activation of SGK3 (a PtdIns3P-dependent kinase) by disrupting its recruitment to endosomes [1] |
| Autophagy | Inhibits both basal and induced autophagy by disrupting the formation and maturation of autophagosomes [3] [4] [5] |
| Vesicular Trafficking | Impairs endocytic sorting, phagosome-lysosome fusion, and general vesicular trafficking, leading to accumulated intracellular vesicles [3] [2] [6] |
| mTORC1 Signaling | Can impair mTORC1 signaling in certain contexts, such as acute myeloid leukemia cells [3] |
| Cell Survival & Death | Induces apoptosis in specific cancer cells (e.g., AML) while sparing normal cells; shows synergy with other agents like L-asparaginase [3] |
The following diagram summarizes the core mechanism of action of VPS34-IN1 and its primary cellular consequences:
Researchers have employed several standardized protocols to validate the effects of VPS34-IN1.
VPS34-IN1 is primarily used as a chemical probe to dissect the physiological roles of Vps34 [1]. Its high selectivity makes it superior to earlier, less specific PI3K inhibitors like wortmannin or 3-methyladenine.
In therapeutic contexts, research has shown promising anti-leukemic activity in Acute Myeloid Leukemia (AML), where it induces apoptosis in cancer cells while sparing normal CD34+ hematopoietic cells [3]. It also demonstrates synergistic effects when combined with other agents, such as L-asparaginase [3].
Furthermore, VPS34-IN1 has been instrumental in basic research, helping to define Vps34's critical role in membrane fusion events for phagosomes, autophagosomes, and endosomes with lysosomes [2], and in regulating the functional adaptation of effector regulatory T cells (eTregs), which impacts autoimmunity and anti-tumor immunity [7].
Vps34 phosphorylates phosphatidylinositol (PtdIns) to generate PtdIns(3)P [1]. This lipid acts as a central docking signal on endosomal membranes, recruiting a subset of effector proteins that contain PtdIns(3)P-binding domains (such as FYVE or PX domains), thereby regulating intracellular membrane trafficking processes [1] [2].
VPS34-IN1 binds to the ATP-binding pocket of Vps34, inhibiting its kinase activity. This leads to a rapid depletion of cellular PtdIns(3)P pools [1] [3]. The diagram below illustrates the signaling pathway and the points of inhibition by VPS34-IN1.
The inhibition of Vps34 by VPS34-IN1 has several rapid, measurable consequences in cells:
VPS34-IN1 is used in various experimental setups to probe Vps34 function. Key applications and methodological considerations are summarized below.
| Application | Experimental Readout | Key Findings Using VPS34-IN1 |
|---|---|---|
| Studying Autophagy | Translocation of LC3/Atg8, LC3-I to LC3-II conversion, p62 degradation, electron microscopy [4] | Inhibits basal and drug-induced autophagy; blocks autophagosome-lysosome fusion [3] [4]. |
| Membrane Trafficking | Localization of PtdIns(3)P probes (e.g., GFP-2xHrs), endosomal marker analysis [3] | Rapidly depletes PtdIns(3)P from endosomes, trans-Golgi network, and phagosomes [3]. |
| Signal Transduction | Western blot for SGK3 phosphorylation (T-loop & hydrophobic motif), Akt phosphorylation [1] | Specifically inhibits SGK3 phosphorylation without affecting Akt, a Class I PI3K readout [1]. |
| Cancer Research | Cell viability/apoptosis assays, combination studies with other drugs [4] | Shows antileukemic activity in AML models; synergizes with L-asparaginase [4]. |
| Immune Cell Function | Flow cytometry for T cell populations, cytokine profiling, mouse disease models [5] | Reveals role for Vps34 in effector regulatory T cell (eTreg) survival and function [5]. |
This protocol is used to visually confirm Vps34 inhibition in real-time [3].
For researchers using this compound, key data is provided below.
| Parameter | Specification |
|---|---|
| CAS Number | 1383716-33-3 [6] [7] [8] |
| Molecular Formula | C₂₁H₂₄ClN₇O [6] [7] |
| Molecular Weight | 425.91 g/mol [6] [8] |
| Purity | ≥98% [6] [8] |
| Solubility | Soluble in DMSO (~85 mg/mL) and ethanol (~85 mg/mL) [7]. |
| Storage | Store as a solid powder at -20°C. For stock solutions in DMSO, store at -80°C [7]. |
VPS34-IN1 has been instrumental in advancing our understanding of Vps34 biology. Its high selectivity makes it a superior research tool compared to earlier, less specific inhibitors.
Emerging research, particularly in cancer biology, suggests that Vps34 inhibition could have therapeutic value. For instance, VPS34-IN1 demonstrates anti-leukemic activity in Acute Myeloid Leukemia (AML) models, inducing apoptosis in AML cell lines and primary patient samples while sparing normal CD34+ hematopoietic cells [4]. It also impairs FLT3-ITD signaling, a common oncogenic driver in AML [4]. Furthermore, studies using VPS34-IN1 have revealed its role in modulating effector regulatory T cells (eTregs), with implications for both autoimmune diseases and anti-tumor immunity [5].
VPS34-IN1 was first reported in a 2014 study as a potent and highly selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34 [1] [2].
The table below summarizes its key biochemical characteristics from initial studies:
| Characteristic | Description |
|---|---|
| Primary Target | Class III PI3K Vps34 [1] |
| In vitro IC₅₀ | 25 nM against recombinant Vps34-Vps15 complex [1] [3] [4] |
| Selectivity Profile | Did not significantly inhibit 340 protein kinases or 25 lipid kinases tested, including all class I and class II PI3K isoforms [1] [2] |
| Key Cellular Effect | Rapid, dose-dependent reduction of cellular PtdIns(3)P levels and dispersal of PtdIns(3)P-binding probes from endosomes within 1 minute [1] [5] |
| Impact on SGK3 | Induced rapid ~50-60% loss of SGK3 phosphorylation within 1 minute [1] [2] |
VPS34-IN1 acts by targeting the ATP-binding domain of Vps34, inhibiting its ability to phosphorylate phosphatidylinositol (PtdIns) to produce phosphatidylinositol 3-phosphate (PtdIns(3)P) [6]. This PtdIns(3)P lipid serves as a critical docking site for proteins containing FYVE or PX domains, thereby regulating intracellular membrane trafficking and signaling [1] [7].
A key finding from the initial characterization was that VPS34-IN1 revealed SGK3 (serum- and glucocorticoid-regulated kinase 3) as a downstream target of Vps34 [1] [2]. The following diagram illustrates this central signaling pathway and the inhibitory effect of VPS34-IN1.
The diagram illustrates the two cellular pools of PtdIns(3)P that regulate SGK3 activity and the specific inhibitory action of VPS34-IN1 [1] [2].
The following are summaries of key experimental methodologies used in the foundational and subsequent studies to characterize VPS34-IN1.
Since its discovery, VPS34-IN1 has been used as a tool compound in various preclinical studies to investigate the role of Vps34 in different biological contexts.
| Research Area / Disease Model | Key Findings | Citation |
|---|---|---|
| Acute Myeloid Leukemia (AML) | VPS34-IN1 induced apoptosis in AML cell lines and primary patient samples, while sparing normal CD34+ hematopoietic cells. It also inhibited protective autophagy and impaired FLT3-ITD oncogenic signaling. [6] | |
| ER+ Breast Cancer | VPS34-IN1 triggered apoptosis by activating the ER stress pathway, specifically the PERK/ATF4/CHOP axis, suggesting a potential therapeutic strategy. [8] | |
| Regulatory T Cell (Treg) Biology | Studies using genetic models (not the inhibitor) revealed that Vps34 is crucial for the functional adaptation and survival of effector Tregs, impacting immune homeostasis and anti-tumor immunity. [9] | |
| Autophagy Research | VPS34-IN1 is widely used to inhibit the canonical autophagy pathway by blocking the initial formation of autophagosomes, helping to dissect the role of autophagy in various cellular processes. [7] |
The table below summarizes the key biochemical and cellular characteristics of VPS34-IN1:
| Property | Description |
|---|---|
| Target | Vacuolar Protein Sorting 34 (Vps34), the sole class III PI3K [1] [2] |
| In Vitro IC₅₀ | 25 nM [1] [2] |
| Selectivity Profile | Highly selective; no significant inhibition of 340 protein kinases or 25 other lipid kinases tested, including all class I and class II PI3K isoforms [1] [3] |
| Primary Cellular Effect | Rapid, dose-dependent reduction of cellular PtdIns(3)P; disperses PtdIns(3)P-binding probes from endosome membranes within 1 minute [1] |
| Key Downstream Target | Serum- and glucocorticoid-regulated kinase 3 (SGK3); VPS34-IN1 induces a rapid 50-60% loss of SGK3 phosphorylation [1] [2] |
VPS34-IN1 inhibits Vps34's catalytic activity, preventing the phosphorylation of its sole substrate, phosphatidylinositol (PtdIns), into phosphatidylinositol 3-phosphate (PtdIns(3)P) [1] [4]. This reduction in PtdIns(3)P levels disrupts the recruitment of effector proteins that contain PX or FYVE domains, which is crucial for various cellular functions.
The diagram below illustrates the cellular signaling pathways affected by VPS34-IN1:
VPS34-IN1 has been instrumental in several research contexts:
SGK3 Regulation: VPS34-IN1 revealed that SGK3 kinase activity depends on PtdIns(3)P binding via its PX domain. Combining VPS34-IN1 with class I PI3K inhibitors nearly completely ablated SGK3 activity, suggesting its activity is controlled by two pools of PtdIns(3)P—one produced directly by Vps34 and another derived from the class I PI3K product PtdIns(3,4,5)P3 [1] [2].
Antileukemic Activity: In Acute Myeloid Leukemia (AML), VPS34-IN1 induced apoptosis in AML cell lines and primary patient samples without affecting normal CD34+ hematopoietic cells [3]. It exhibited pleiotropic effects, including inhibition of basal and drug-induced autophagy, impairment of vesicular trafficking, and disruption of mTORC1 and STAT5 signaling, particularly in FLT3-ITD mutant AML [3].
Metabolic Reprogramming: Studies in heterozygous Vps34 kinase-dead mice, which model pharmacological inhibition, showed that reduced Vps34 activity enhances insulin sensitivity and glucose tolerance [5]. The mechanism involves reprogramming mitochondrial metabolism, reducing hepatic glucose production, and increasing glucose uptake in muscle [5].
Key methodological considerations for using VPS34-IN1 in cellular assays are summarized below:
| Aspect | Protocol Details |
|---|---|
| Validating Target Engagement | Treat cells and monitor rapid dispersal of fluorescent PtdIns(3)P probes (e.g., GFP-2xFYVE) from endosomes. Significant effects can be seen within 1-5 minutes of treatment [1]. |
| Monitoring Downstream Inhibition | Use Western blotting to detect a rapid reduction in SGK3 phosphorylation. A ~50-60% loss can occur within 1 minute of treatment, serving as a robust biomarker for Vps34 inhibition [1] [2]. |
| Assessing Autophagy | Monitor autophagy using GFP-LC3 translocation. VPS34-IN1 treatment reduces the number of GFP-LC3 puncta per cell, indicating inhibition of autophagosome formation [3] [6]. |
| Combination Studies | To dissect phosphoinositide signaling, combine with class I PI3K inhibitors (e.g., GDC-0941). This can reveal complementary pathways, as seen in the near-complete ablation of SGK3 activity [1]. |
Therapeutic Implications: Research using VPS34-IN1 and related inhibitors suggests Vps34 is a potential drug target for several conditions. The antileukemic activity of VPS34-IN1 highlights its potential in oncology [3]. The enhanced insulin sensitivity observed in models of Vps34 inhibition suggests potential for Type-2 diabetes [5]. Furthermore, VPS34's role in thrombosis indicates relevance for cardiovascular diseases [7].
Utility as a Research Probe: VPS34-IN1's primary value lies in its high selectivity, which makes it an excellent chemical probe for delineating the physiological and cellular roles of Vps34's kinase activity, distinct from its scaffolding function [1] [5]. Monitoring SGK3 phosphorylation provides a reliable cellular biomarker for Vps34 activity, analogous to the use of Akt phosphorylation for class I PI3K activity [1] [2].
VPS34-IN1 is a foundational tool for investigating PtdIns(3)P-dependent processes. Its most critical and rapid cellular readout is the loss of SGK3 phosphorylation, which you can typically detect within one minute of treatment [1].
Vps34 (vacuolar protein sorting 34) represents the sole member of the Class III phosphoinositide 3-kinase (PI3K) family in mammalian cells, distinguished from Class I PI3Ks that primarily generate PtdIns(3,4,5)P3 for growth factor signaling. This evolutionarily conserved lipid kinase catalyzes the phosphorylation of phosphatidylinositol (PI) to produce phosphatidylinositol-3-phosphate (PI3P), a critical lipid second messenger that governs multiple membrane trafficking events and cellular homeostasis pathways. Unlike its Class I counterparts, Vps34 functions primarily in intracellular membrane identity and dynamics rather than acute signal transduction, making it a fundamental regulator of vesicular trafficking, autophagy, and metabolic sensing.
The spatiotemporal production of PI3P at distinct cellular membranes serves as a docking platform for effector proteins containing specific PI3P-binding domains, primarily the FYVE (Fab1, YOTB, Vac1, and EEA1) and PX (Phox homology) domains. These domains recruit a diverse array of cellular proteins to PI3P-enriched membranes, enabling the coordination of complex processes including autophagosome biogenesis, endosomal maturation, phagosome processing, and nutrient sensing. Vps34 itself operates within multiple macromolecular complexes, each with distinct cellular localizations and functions: Complex I (with Vps15, Beclin-1, and ATG14) regulates autophagy initiation, while Complex II (with Vps15, Beclin-1, and UVRAG) controls endosomal sorting and maturation [1] [2].
VPS34-IN1 is a highly selective and potent ATP-competitive inhibitor that specifically targets the catalytic activity of Vps34 without significantly affecting other cellular kinases. Developed through systematic chemical optimization, this bis-aminopyrimidine compound exhibits an IC50 of 25 nM against recombinant Vps34 in vitro, with remarkable specificity across the kinome and lipid kinome. Comprehensive profiling against 340 protein kinases and 25 lipid kinases (including all Class I and Class II PI3K isoforms) revealed minimal off-target effects, establishing VPS34-IN1 as a superior chemical probe for dissecting Vps34-specific functions compared to earlier pan-PI3K inhibitors like wortmannin and LY294002 [3] [4].
Table 1: Key Pharmacological Properties of VPS34-IN1
| Parameter | Specification | Experimental Context |
|---|---|---|
| IC50 against Vps34 | 25 nM | In vitro kinase assay [3] |
| Specificity | No significant inhibition of 340 protein kinases or 25 lipid kinases (including Class I/II PI3Ks) | Broad kinome profiling [3] |
| Cellular activity | Disperses PI3P probes from endosomes within 1 minute | Live-cell imaging with GFP-2xFYVE [3] |
| SGK3 phosphorylation | ~50-60% reduction within 1 minute | Western blot analysis [3] |
| Key structural features | Bis-aminopyrimidine; targets hydrophobic region of ATP-binding domain | Chemical characterization [5] |
The cellular efficacy of VPS34-IN1 is demonstrated by its rapid action, with dispersal of PI3P-binding probes from endosomal membranes occurring within 1 minute of treatment. This rapid onset enables precise temporal control over Vps34 inhibition, facilitating acute versus chronic inhibition studies and minimizing compensatory adaptations that can complicate genetic approaches. Importantly, VPS34-IN1 treatment does not disrupt the scaffolding function of Vps34 within its multiprotein complexes, allowing specific interrogation of its lipid kinase activity without destabilizing the complexes themselves—a significant advantage over RNAi or knockout approaches that reduce complex stability [6].
The Vps34-PI3P signaling axis represents a fundamental regulatory system that controls membrane identity and trafficking through the generation of PI3P microdomains on specific cellular compartments. These PI3P-enriched membranes serve as organizational platforms that recruit and activate effector proteins containing FYVE or PX domains, thereby coordinating multiple cellular processes. The diagram below illustrates the core architecture of the Vps34/PI3P signaling pathway and its key cellular functions:
The subcellular distribution of PI3P is heterogeneous and tightly regulated, with distinct pools localizing to different membrane compartments. In retinal pigmented epithelial (RPE) cells and other cell types, PI3P-enriched membranes include early endosomes, the trans-Golgi network, phagosomes, and autophagosomes. This compartment-specific enrichment allows PI3P to regulate distinct cellular processes in different locations. The functional diversity of PI3P signaling is further amplified by the existence of multiple Vps34 complexes with different subcellular localizations and regulatory mechanisms [1] [7].
Table 2: Cellular Functions of Vps34-Derived PI3P
| Cellular Function | PI3P Role | Functional Consequences of Vps34 Inhibition |
|---|---|---|
| Autophagy | Early autophagosome formation and maturation | Accumulation of LC3-positive membranes, blocked fusion with lysosomes [1] |
| Endosomal Trafficking | Early endosome identity and recycling compartment biogenesis | Disrupted Rab11a-dependent recycling, loss of ERC [6] |
| Phagocytosis | LC3-associated phagocytosis (LAP) and phagosome-lysosome fusion | Impaired degradation of phagocytosed material [1] |
| Metabolic Signaling | SGK3 activation via PX domain binding | Reduced SGK3 phosphorylation and activity [3] |
| Receptor Sorting | Endosome-to-lysosome trafficking and multivesicular body formation | Altered growth factor receptor degradation [6] |
The localization and dynamics of PI3P in live cells can be visualized using genetically encoded biosensors based on specific PI3P-binding domains. The most widely employed probe is the GFP-2xFYVE construct, which consists of two tandem FYVE domains from Hrs protein fused to green fluorescent protein. This probe exhibits high specificity and affinity for PI3P, allowing real-time monitoring of PI3P dynamics in living cells:
For quantitative analysis, the number, size, and intensity of GFP-2xFYVE puncta can be quantified before and after treatment using ImageJ or similar software, providing a readout of Vps34 activity and PI3P dynamics under different experimental conditions.
Vps34 inhibition profoundly impacts autophagy at multiple stages, and assessing autophagic flux requires complementary approaches to distinguish between early and late effects:
PI3P depletion causes rapid and dramatic reorganization of the endosomal system, which can be assessed using specific markers:
The antileukemic activity of VPS34-IN1 has been demonstrated in acute myeloid leukemia (AML), where inhibition of Vps34 induces apoptosis in malignant cells while sparing normal CD34+ hematopoietic cells. This selective cytotoxicity appears mediated through multiple mechanisms, including:
The synergistic interaction between VPS34-IN1 and conventional chemotherapeutic agents suggests potential combination therapy approaches, particularly for FLT3-ITD-positive AML cases with poor prognosis.
Interestingly, partial inhibition of Vps34 has been shown to improve metabolic parameters in mouse models, suggesting potential applications in metabolic diseases:
These findings position Vps34 as a potential drug target for type 2 diabetes and related metabolic disorders, though careful dose titration would be essential to avoid the complete inhibition that drives apoptosis in cancer cells.
VPS34-IN1 represents a powerful chemical tool for dissecting the complex roles of Vps34 and PI3P in cellular regulation. Its exceptional specificity and rapid onset of action enable precise interrogation of Vps34 function without the compensatory adaptations and complex scaffolding effects that complicate genetic approaches. Research using this inhibitor has revealed the critical importance of temporal control in Vps34 function, with acute inhibition producing different phenotypes than chronic depletion.
VPS34-IN1 represents a highly selective and potent inhibitor of the vacuolar protein sorting 34 (Vps34) enzyme, also known as class III phosphoinositide 3-kinase (PI3K). Vps34 plays a critical role in cellular homeostasis by phosphorylating phosphatidylinositol (PtdIns) to generate phosphatidylinositol 3-phosphate (PtdIns(3)P), a key lipid second messenger that regulates membrane trafficking processes through its ability to recruit proteins containing PtdIns(3)P-binding PX (phox homology) and FYVE domains. The discovery and characterization of VPS34-IN1 has provided researchers with a valuable chemical probe to investigate the physiological functions of Vps34 and its downstream signaling pathways [1] [2].
Serum- and glucocorticoid-regulated kinase 3 (SGK3) has emerged as a crucial downstream effector of Vps34 signaling. Unlike other AGC family kinases, SGK3 contains an N-terminal PX domain that specifically binds to PtdIns(3)P, localizing the kinase to endosomal membranes where it becomes activated. The regulation of SGK3 activity by Vps34-generated PtdIns(3)P represents a significant signaling axis with implications for various physiological and pathological processes, including cancer and cardiovascular diseases. This technical guide provides an in-depth analysis of VPS34-IN1 characteristics, its effects on SGK3 regulation, experimental protocols for studying this pathway, and potential therapeutic applications [1] [3] [2].
VPS34-IN1 demonstrates exceptional potency and selectivity as a Vps34 inhibitor. In vitro enzymatic assays revealed that VPS34-IN1 inhibits recombinant Vps34 with an IC50 of 25 nM, indicating strong binding affinity and inhibitory activity. The compound exhibits a rapid onset of action in cellular systems, inducing dose-dependent dispersal of PtdIns(3)P-binding probes from endosomal membranes within just 1 minute of treatment. This rapid effect demonstrates the compound's efficient cellular penetration and immediate target engagement [1] [2].
The selectivity profile of VPS34-IN1 is particularly noteworthy. Comprehensive screening against a panel of 340 protein kinases and 25 lipid kinases revealed no significant off-target activity at concentrations effective for Vps34 inhibition. This includes all isoforms of class I PI3Ks (p110α, p110β, p110γ, and p110δ) and class II PI3Ks (PI3KC2α, PI3KC2β, and PI3KC2γ), which are structurally related lipid kinases that often present selectivity challenges for PI3K inhibitors. The high specificity of VPS34-IN1 makes it an exceptional chemical probe for dissecting Vps34-specific functions in complex cellular signaling environments [1].
VPS34-IN1 is a bis-aminopyrimidine compound that targets the hydrophobic region of the Vps34 ATP-binding domain. This binding mode provides a structural basis for its selectivity, as the compound exploits unique features of the Vps34 active site that distinguish it from other PI3K classes and protein kinases. The compound's mechanism involves competitive inhibition with respect to ATP, effectively blocking the catalytic conversion of PtdIns to PtdIns(3)P [4].
Table 1: Key Characteristics of VPS34-IN1
| Parameter | Specification | Experimental Context |
|---|---|---|
| IC50 against Vps34 | 25 nM | In vitro kinase assay |
| Selectivity against class I PI3Ks | No significant inhibition | Profiling against p110α, p110β, p110γ, p110δ |
| Selectivity against class II PI3Ks | No significant inhibition | Profiling against PI3KC2α, PI3KC2β, PI3KC2γ |
| Selectivity against protein kinases | No significant inhibition against 340 kinases | Broad kinase profiling |
| Cellular activity onset | Within 1 minute | Dispersal of PtdIns(3)P probes from endosomes |
| Chemical class | Bis-aminopyrimidine | ATP-competitive inhibitor |
The cellular specificity of VPS34-IN1 has been rigorously demonstrated through multiple approaches. Treatment with VPS34-IN1 does not affect the ability of class I PI3K to regulate Akt phosphorylation or activity, confirming that it specifically targets class III PI3K without impacting class I PI3K signaling. This distinguishes VPS34-IN1 from pan-PI3K inhibitors that target multiple PI3K classes and consequently produce complex phenotypic outcomes due to simultaneous inhibition of multiple signaling pathways [1] [2].
SGK3 is uniquely positioned as a downstream effector of Vps34 signaling due to its N-terminal PX domain, which specifically binds PtdIns(3)P. This domain enables SGK3 to translocate to endosomal membranes enriched with PtdIns(3)P, where it undergoes activation through phosphorylation at key regulatory sites. The activation mechanism involves phosphorylation of the T-loop residue (Thr320) by phosphoinositide-dependent kinase 1 (PDK1) and phosphorylation of the hydrophobic motif (Ser486) by the mammalian target of rapamycin (mTOR) [1] [3].
Research using VPS34-IN1 has revealed that PtdIns(3)P binding induces significant conformational changes in SGK3 associated with its activation. In the inactive state, the PI3P-binding pocket of the PX domain is sequestered, suggesting an autoinhibitory mechanism. Binding to PtdIns(3)P releases this autoinhibition and facilitates the phosphorylation events necessary for full kinase activation. This allosteric activation mechanism, elucidated through hydrogen-deuterium exchange mass spectrometry (HDX-MS), provides potential avenues for developing allosteric inhibitors targeting SGK3 in cancer [3].
The seminal discovery facilitated by VPS34-IN1 is that SGK3 activity is controlled by two distinct pools of PtdIns(3)P with different biosynthetic origins:
The functional significance of this dual regulation mechanism is profound. Combining VPS34-IN1 with class I PI3K inhibitors reduces SGK3 activity by 80-90%, suggesting complementary roles for both PtdIns(3)P pools in maintaining SGK3 activation. This has important implications for therapeutic strategies, particularly in cancers where SGK3 may compensate for loss of Akt signaling following class I PI3K inhibition [1] [2].
Figure 1: SGK3 Regulation by Dual PtdIns(3)P Pools - This diagram illustrates the dual regulation of SGK3 kinase activity through PtdIns(3)P pools generated by both Class I and Class III PI3K pathways. VPS34-IN1 specifically inhibits the Vps34-derived pool while leaving the Class I PI3K-derived pool intact.
The characterization of VPS34-IN1 and its effects on SGK3 regulation employed a comprehensive set of experimental approaches that can serve as protocols for researchers investigating this pathway:
Several advanced methodologies have been employed to gain deeper insights into the mechanism of SGK3 regulation:
Table 2: Experimental Approaches for Studying VPS34-IN1 and SGK3 Regulation
| Methodology | Key Applications | Notable Findings |
|---|---|---|
| In vitro lipid kinase assays | Determining inhibitor potency and selectivity | IC50 of 25 nM for Vps34; >1000-fold selectivity over other PI3K classes |
| Cellular PtdIns(3)P monitoring | Assessing target engagement and cellular activity | Rapid dispersal (1 min) of PtdIns(3)P probes from endosomes |
| SGK3 phosphorylation analysis | Evaluating downstream signaling effects | ~50-60% reduction with VPS34-IN1; ~80-90% reduction with combination inhibition |
| HDX-MS | Mapping conformational changes | PI3P binding induces allosteric activation of SGK3 |
| In vitro reconstitution | Establishing direct mechanisms | Vps34-mediated PI3P synthesis directly activates SGK3 on liposomes |
| Combination inhibitor studies | Dissecting PtdIns(3)P pool contributions | Identification of dual regulation by Vps34 and class I PI3K pathways |
VPS34 inhibition demonstrates promising antileukemic activity in acute myeloid leukemia (AML). Research shows that VPS34-IN1 induces apoptosis in AML cells while sparing normal CD34+ hematopoietic cells, suggesting a favorable therapeutic window. The antileukemic effects require complete and acute inhibition of VPS34 and involve pleiotropic mechanisms including inhibition of basal and drug-induced autophagy, impairment of vesicular trafficking, and disruption of mTORC1 signaling [4].
A particularly important finding from phosphoproteomic analysis is that VPS34-IN1 specifically inhibits STAT5 phosphorylation downstream of FLT3-ITD signaling in AML. FLT3-ITD mutations occur in approximately 30% of AML cases and confer poor prognosis. The identification of VPS34 as a regulator of this signaling pathway provides new therapeutic avenues for targeting FLT3-ITD-driven leukemogenesis. Furthermore, VPS34-IN1 demonstrates synergistic activity when combined with L-asparaginase, suggesting potential combination regimens for AML therapy [4].
Emerging evidence indicates that VPS34 plays important roles in cardiovascular health and disease. VPS34 regulates key processes in the cardiovascular system, including proliferation and survival of vascular smooth muscle cells and cardiomyocytes, and the formation of thrombosis. In pulmonary arterial hypertension (PAH), VPS34 activation through SUMOylation is associated with vascular smooth muscle cell hyper-proliferation, suggesting potential involvement in vascular remodeling processes [5].
The regulation of VPS34 activity involves multiple post-translational modifications including phosphorylation, acetylation, ubiquitination, and SUMOylation. These modifications fine-tune VPS34 function in response to cellular signals and represent potential regulatory nodes that could be therapeutically targeted. The development of VPS34 inhibitors for cardiovascular applications requires careful consideration of these regulatory mechanisms and their tissue-specific effects [5].
VPS34-IN1 serves as a valuable chemical probe for delineating physiological and pathological roles of Vps34. Several key applications include:
Future research directions should focus on developing more refined chemical tools targeting VPS34, including isoform-specific inhibitors and degraders, as well as investigating the therapeutic potential of VPS34 inhibition in various disease contexts, particularly those involving SGK3 dysregulation or autophagy dependencies.
VPS34-IN1 represents a powerful chemical tool for investigating class III PI3K signaling and its downstream effects on SGK3 regulation. The high potency and exceptional selectivity of this inhibitor have enabled researchers to dissect the complex interplay between different PI3K classes and their contributions to cellular PtdIns(3)P pools. The dual regulation mechanism of SGK3 by both Vps34-derived and class I PI3K-derived PtdIns(3)P pools reveals intricate compensatory relationships within phosphoinositide signaling networks and suggests new therapeutic strategies for targeting SGK3-dependent cancers.
VPS34-IN1 is a highly selective and potent inhibitor of the class III phosphoinositide 3-kinase VPS34, demonstrating significant utility in dissecting VPS34-dependent cellular processes. This bis-aminopyrimidine compound targets the hydrophobic region of the kinase ATP binding domain, exhibiting nanomolar potency (IC50 = 25 nM) against recombinant VPS34 in biochemical assays while showing remarkable specificity by not significantly inhibiting 340 protein kinases or 25 other lipid kinases tested, including all isoforms of class I and class II PI3Ks [1]. The compound has emerged as a valuable chemical probe for investigating VPS34 functions in diverse biological contexts, from cancer biology to viral infection. These application notes provide detailed methodological guidance for researchers utilizing VPS34-IN1 across various experimental systems, summarizing optimal concentrations and technical considerations for achieving specific and reproducible inhibition of VPS34 activity.
Table 1: Recommended VPS34-IN1 Concentrations for Different Assay Types
| Assay Type | Cell Line/System | Recommended Concentration | Incubation Time | Key Readouts | Primary References |
|---|---|---|---|---|---|
| Cellular Viability | AML cell lines (MOLM-14, MV4-11) | 5 µM | 48 hours | Apoptosis induction, reduced proliferation | [2] |
| Autophagy Modulation | MOLM-14 GFP-LC3 | 5 µM | 4-6 hours | Disruption of autophagosome formation, reduced LC3 puncta | [2] |
| Endosomal Trafficking | Balb 3T3, HeLa | 10 µM | 15-60 minutes | PI3P depletion, EEA1 dissociation, Rab11 endosome reorganization | [3] |
| SARS-CoV-2 Replication | Vero E6 | Dose-dependent (specific range not provided) | 72 hours | Reduced virus-induced cell death | [4] |
| Biochemical Kinase | Recombinant VPS34 | IC50 = 25 nM | 30 minutes | Reduced PI(3)P production | [1] |
Table 2: VPS34-IN1 Specificity Profile Against Related Targets
| Target Class | Representative Members Tested | Inhibition by VPS34-IN1 | Validation Methods |
|---|---|---|---|
| Class I PI3Ks | p110α, p110β, p110γ, p110δ | No significant inhibition | In vitro kinase assays |
| Class II PI3Ks | PI3KC2α, PI3KC2β, PI3KC2γ | No significant inhibition | In vitro kinase assays |
| Protein Kinases | 340 diverse protein kinases | No significant inhibition | Comprehensive kinase profiling |
| Other Lipid Kinases | 25 additional lipid kinases | No significant inhibition | In vitro lipid kinase assays |
The antileukemic activity of VPS34-IN1 has been extensively characterized in acute myeloid leukemia (AML) models. For viability assessment, plate AML cells (e.g., MOLM-14, MV4-11) at 10 × 10⁴ cells/mL in 100 μL volumes of complete culture medium [2]. Add VPS34-IN1 at 5 μM concentration and incubate for 48 hours at 37°C in a humidified 5% CO2 atmosphere. Quantify viability using fluorescence-based assays like Uptiblue according to manufacturer instructions. For apoptosis measurement, stain cells with annexin V-PE and analyze by flow cytometry. VPS34-IN1 demonstrates selective cytotoxicity against AML cells while sparing normal CD34+ hematopoietic cells, with approximately 60-80% viability reduction observed in sensitive AML cell lines at 5 μM [2].
To assess autophagy inhibition, introduce a GFP-LC3 biosensor into target cells via lentiviral transduction [2]. Seed transfected cells in appropriate culture vessels and treat with 5 μM VPS34-IN1 for 4-6 hours. For quantification, two methods can be employed:
For studying acute PI3P depletion effects on endosomal system, plate Balb 3T3 fibroblasts or HeLa cells on appropriate imaging vessels and culture until 70-80% confluent [3]. Prepare 10 mM stock solution of VPS34-IN1 in DMSO and dilute in culture medium to achieve 10 μM working concentration. Treat cells for 15-60 minutes at 37°C. For PI3P visualization, transfect cells with 2xFYVE or p40PX PI3P-binding domains tagged with fluorescent proteins prior to inhibitor treatment. After VPS34-IN1 exposure, fix cells and process for immunofluorescence using antibodies against PI3P-binding proteins (EEA1) or endosomal markers (Rab11a). VPS34-IN1 induces rapid dissociation of PI3P-binding proteins from endosomal membranes within 15 minutes, with maximal effects observed by 60 minutes [3].
The core biochemical assessment of VPS34 inhibition utilizes recombinant VPS34/VPS15 complex [1]. Prepare liposomes by transferring phosphatidylinositol (10 mg/ml in chloroform) to clean glass tubes using Hamilton syringe, evaporate chloroform under nitrogen stream, and further dry for 1 hour in speedvac [5]. Resuspend PI in assay buffer to 1 mg/ml and extrude through 100 nm polycarbonate membranes using mini-extruder to create large unilamellar vesicles. For kinase reaction, combine recombinant VPS34 complex with liposomes (10 μg per reaction) in 40 μl kinase assay buffer. Initiate reaction by adding 10 μl of 5x ATP mix containing 32P-γ-ATP. Incubate at 30°C with shaking at 1,100 rpm for 30 minutes. Terminate reaction by adding 500 μl stop solution (chloroform:methanol:HCl 100:200:2). Extract lipids with chloroform, separate by thin-layer chromatography on Silica 60 plates, and visualize radiolabeled PI(3)P using phosphoimager. VPS34-IN1 shows IC50 of 25 nM in this biochemical system [1].
For precise binding characterization, surface plasmon resonance or isothermal titration calorimetry can be employed [6]. Purify recombinant VPS34 protein and confirm monodisperse state by analytical size exclusion chromatography. For binding assays, use VPS34-IN1 serial dilutions and measure binding kinetics and affinity. These biophysical approaches yield dissociation constants that complement functional IC50 values from kinase assays and provide mechanistic insights into inhibitor binding mode [6].
Diagram 1: Comprehensive experimental workflow for VPS34-IN1 applications spanning cellular and biochemical assays.
Diagram 2: VPS34-IN1 inhibition of cellular signaling pathways through VPS34 complexes I and II.
VPS34-IN1 has demonstrated significant antileukemic activity in AML models, inducing apoptosis in cell lines and primary patient samples while sparing normal hematopoietic cells [2]. The compound exhibits pleiotropic effects in AML cells, simultaneously inhibiting protective autophagy, disrupting vesicular trafficking, and modulating mTORC1 signaling. In FLT3-ITD driven AML, VPS34-IN1 specifically inhibits STAT5 phosphorylation downstream of this oncogenic pathway, suggesting potential combination strategies [2]. In solid tumor models, VPS34 functions as an invasion suppressor in hepatocellular carcinoma by regulating endosome-lysosome trafficking through Rab7-RILP and Rab11 pathways [8].
VPS34-IN1 has shown potential in antiviral applications, particularly against SARS-CoV-2. The compound suppresses SARS-CoV-2 replication in Vero E6 cells, likely through disruption of viral replication organelle formation [4]. This aligns with known roles of VPS34 in membrane remodeling processes that viruses often hijack for replication. The inhibitory effect demonstrates dose-dependency, with higher concentrations showing some cellular toxicity that must be balanced for potential therapeutic application [4].
VPS34-IN1 represents a valuable chemical tool for specifically probing VPS34 function across diverse biological contexts. These application notes provide comprehensive guidance for implementing VPS34-IN1 assays, with particular attention to appropriate concentrations, timing, and validation approaches specific to different experimental systems. The detailed protocols and troubleshooting recommendations should enable researchers to effectively utilize this compound for investigating VPS34-dependent processes in cellular homeostasis, disease mechanisms, and potential therapeutic interventions.
VPS34-IN1 is a potent and selective ATP-competitive inhibitor of the class III phosphatidylinositol-3-kinase VPS34. It inhibits recombinant VPS34 with an IC₅₀ of 25 nM in vitro and demonstrates high specificity, showing no significant activity against 340 protein kinases or 25 other lipid kinases, including all class I and class II PI3K isoforms [1]. Its application in cell culture rapidly depletes cellular phosphatidylinositol-3-phosphate (PI3P) pools, affecting processes like autophagy, endosomal trafficking, and cell signaling.
The treatment conditions for VPS34-IN1 depend heavily on the biological process under investigation and the cell line used. The table below summarizes key parameters from published studies.
| Biological Process / Cell Type | Reported Working Concentration | Treatment Duration | Key Findings / Readouts | Source Study / Context |
|---|---|---|---|---|
| General Acute PI3P Depletion & Endosomal Dynamics (e.g., in HeLa, Balb 3T3 cells) | 1 - 3 µM | 1 minute to 30 minutes | Rapid dissociation of PI3P probes (e.g., EEA1, 2xFYVE) from endosomes; restructuring of early endosomes; impairment of endosomal recycling compartment biogenesis. [2] | Study of endosomal recycling [2] |
| Autophagy Inhibition (e.g., in HeLa, HCT116, HEK293T cells) | 1.25 - 5 µM | 1 - 4 hours | Inhibition of autophagosome formation; reduction in LC3 lipidation and clearance of protein aggregates (aggrephagy). [3] | Study of aggrephagy and proteotoxicity [3] |
| SGK3 Signaling Inhibition (in HEK293 and other lines) | 1 - 5 µM | 1 minute to 1 hour | Rapid (~1 min) loss of SGK3 phosphorylation at T-loop and hydrophobic motif sites; used as a biomarker for VPS34 inhibition. [1] | Characterization of VPS34-IN1 [1] |
| Induction of Apoptosis in AML (e.g., in MOLM-14, MV4-11 cell lines) | 1 - 10 µM (IC₅₀ ~2-5 µM) | 24 - 48 hours | Dose-dependent induction of apoptosis; synergistic cell death with L-asparaginase; disruption of FLT3-ITD/STAT5 signaling. [4] | Study of antileukemic activity [4] |
| Primary Human AML Blasts | 5 µM | 48 hours | Induction of apoptosis in patient-derived leukemic cells, with minimal effects on normal CD34+ hematopoietic cells. [4] | Study of antileukemic activity [4] |
Here is a generalized workflow for treating cells with VPS34-IN1, which can be adapted based on the specific aims from the table above.
1. Inhibitor Preparation - Stock Solution: Resolve VPS34-IN1 in high-quality DMSO to prepare a concentrated stock solution (e.g., 10 mM or 50 mM). - Aliquoting: Aliquot the stock solution to avoid repeated freeze-thaw cycles. - Storage: Store aliquots at -20°C or -80°C for long-term stability. - Working Solution: Dilute the stock solution directly into the pre-warmed cell culture medium to the desired final concentration immediately before use. The final DMSO concentration should typically be ≤ 0.1% (v/v). A vehicle control (DMSO-only) must be included in every experiment.
2. Cell Culture and Treatment - Cell Seeding: Seed cells at an appropriate density in standard culture vessels (e.g., 6-well plates, 60 mm dishes) using the recommended growth medium (e.g., RPMI 1640 or DMEM with 10% FBS). [4] [2] - Pre-treatment Incubation: Allow cells to adhere and recover for at least 12-24 hours (or until they reach 50-70% confluency). - Treatment: Replace the old medium with fresh medium containing VPS34-IN1 or the vehicle control. - Incubation: Incubate cells for the predetermined duration at 37°C in a 5% CO₂ incubator.
3. Post-Treatment Analysis (Examples) - Western Blotting: Analyze changes in signaling pathways or autophagy markers. - Lysis: Lyse cells in RIPA or NP-40 buffer supplemented with protease and phosphatase inhibitors. [4] [3] - Analysis: Probe for phospho-SGK3 (T-loop), total SGK3, LC3 (to monitor lipidated LC3-II), p62/SQSTM1, or other proteins of interest. [1] [4] - Immunofluorescence and Microscopy: Assess the localization of PI3P-binding proteins or endosomal markers. - For acute PI3P depletion, cells can be treated for as little as 1-10 minutes. [2] - Fix cells and stain with antibodies against proteins like EEA1 or use transfected probes like GFP-2xFYVE. [2] - Flow Cytometry: For apoptosis analysis in suspension cells (e.g., AML lines), stain treated cells with Annexin V/PI and analyze by flow cytometry. [4] - Cell Viability Assays: Use assays like Uptiblue or MTT after 48-72 hours of treatment to determine IC₅₀ values. [4]
The following diagram illustrates the key decision points and steps in a typical VPS34-IN1 experiment.
VPS34-IN1 is a potent and selective small molecule inhibitor of vacuolar protein sorting 34 (VPS34), the sole member of the class III phosphoinositide 3-kinase (PI3K) family. VPS34 catalyzes the production of phosphatidylinositol 3-phosphate (PI(3)P), which serves as a central lipid signaling molecule required for multiple membrane trafficking processes including autophagy, endosomal sorting, and phagocytosis. The compound was specifically designed to target the hydrophobic region of the VPS34 kinase ATP-binding domain, resulting in nanomolar potency and exceptional kinase selectivity [1] [2].
Autophagy inhibition has emerged as a promising therapeutic strategy in oncology, particularly for cancers that demonstrate dependency on autophagy for survival under metabolic stress. VPS34-IN1 provides a specific chemical tool for probing VPS34 function in autophagy regulation, offering advantages over broader autophagy inhibitors like chloroquine that target lysosomal function. The compound has demonstrated antileukemic activity in acute myeloid leukemia (AML) models while sparing normal CD34+ hematopoietic cells, suggesting a potential therapeutic window for cancer applications [2].
VPS34-IN1 is a bis-aminopyrimidine compound that demonstrates an IC50 of 25 nM against recombinant VPS34 in biochemical assays. The inhibitor exhibits remarkable selectivity, showing no significant activity against 340 protein kinases or 25 additional lipid kinases tested, including all class I and class II PI3K isoforms. This high selectivity profile makes VPS34-IN1 particularly valuable for mechanistic studies of VPS34-specific functions without confounding off-target effects [1].
VPS34-IN1 exerts its effects through disruption of PI(3)P-dependent signaling:
The critical role of VPS34-derived PI(3)P in membrane fusion processes explains its essential function in the final stages of autophagy, where it enables the degradation of cargo through proper autophagosome-lysosome fusion [3].
Principle: This assay quantifies autophagic flux by monitoring the accumulation of GFP-LC3-positive puncta in cells, representing autophagosomes. When autophagy is inhibited at the VPS34-dependent stage, there is a reduction in both basal and stress-induced GFP-LC3 puncta formation [4] [2].
Table 1: GFP-LC3 Puncta Assay Protocol Using VPS34-IN1
| Parameter | Specification |
|---|---|
| Cell Line | MEFs stably expressing GFP-LC3 or cancer lines transduced with GFP-LC3 lentivirus |
| Cell Seeding | 800 cells/5 µl/well in 1536-well plates or 2×10⁵ cells/well for 96-well format |
| VPS34-IN1 Treatment | 1-10 µM for 2-18 hours (dose-response recommended) |
| Positive Controls | Rapamycin (1 µM) for induction; Chloroquine (2.5-5 µM) for lysosomal inhibition |
| Fixation | 6% paraformaldehyde with 0.625 µg/ml Hoechst 33342 for 20 min at room temperature |
| Imaging | High-content imager with 20× objective; capture ≥90 cells/well |
| Quantification | Automated puncta counting using compartment analysis algorithm |
Protocol Details:
Principle: This method monitors autophagy progression through detection of LC3 lipidation (LC3-I to LC3-II conversion) and substrate accumulation such as p62/SQSTM1. VPS34 inhibition typically reduces LC3-II accumulation and increases p62 levels due to blocked autophagic degradation [2].
Protocol Details:
Principle: VPS34 inhibition induces selective apoptosis in certain cancer types. These assays evaluate the therapeutic potential of VPS34-IN1 and synergistic combinations [2].
Protocol Details:
Viability Assessment:
Apoptosis Detection:
Principle: This homogeneous biochemical assay measures VPS34 enzymatic activity by quantifying ATP consumption after phosphorylation of its phosphatidylinositol substrate [5].
Table 2: VPS34-IN1 Performance in Various Assay Systems
| Assay Type | Key Metrics | VPS34-IN1 Activity |
|---|---|---|
| Biochemical Kinase | IC₅₀ = 25 nM against recombinant VPS34; >1000-fold selectivity vs class I PI3Ks | Direct kinase inhibition |
| Cellular PI(3)P Disruption | Dispersal of GFP-2xHrs probe within 1 min; EC₅₀ ~100 nM | Rapid target engagement |
| Autophagic Flux | Inhibition of basal and induced autophagy; IC₅₀ 0.5-2 µM in cellular contexts | Functional cellular activity |
| Viability (AML) | IC₅₀ 2-5 µM in sensitive lines; minimal toxicity to normal CD34+ cells | Selective antileukemic activity |
| SGK3 Phosphorylation | ~60% reduction in p-SGK3 within 1 min of treatment | Downstream signaling modulation |
Protocol Details:
Principle: The GFP-2xHrs probe, containing two tandem PI(3)P-binding FYVE domains, allows visualization and quantification of cellular PI(3)P levels through fluorescence microscopy [3].
Protocol Details:
Principle: Global phosphoproteomics identifies VPS34-dependent signaling pathways and potential biomarkers for target engagement [2].
Protocol Details:
In AML models, VPS34-IN1 demonstrates selective cytotoxicity against leukemia cell lines and primary patient samples while sparing normal hematopoietic cells. The inhibitor showed IC₅₀ values ranging from 2-5 μM across various AML cell lines (MOLM-14, MV4-11, HL60), with enhanced efficacy in FLT3-ITD mutant subtypes. Mechanism studies revealed that VPS34-IN1 synergizes with L-asparaginase, with combination indices <0.7 suggesting strong synergistic interaction [2].
The antileukemic mechanism involves multiple cellular disruptions:
CRISPR/Cas9 knockout of VPS34 provides genetic validation for VPS34-IN1 specificity:
Protocol Details:
Genetic knockout recapitulates the cellular phenotypes observed with VPS34-IN1 treatment, including accumulated autophagosome markers, disrupted lysosomal fusion, and impaired leukemic cell growth [2].
Figure 1: VPS34 Role in Autophagy and VPS34-IN1 Inhibition Mechanism. VPS34 complex I generates PI(3)P at phagophore assembly sites, recruiting WIPI2 and subsequent autophagy machinery. VPS34-IN1 binds the VPS34 kinase domain, blocking PI(3)P production and subsequent autophagosome formation. [6] [7]
Figure 2: Comprehensive Workflow for VPS34-IN1 Autophagy Inhibition Assays. This integrated approach enables multilayered analysis of VPS34 inhibition from target engagement to functional consequences in cellular models. [4] [2]
VPS34-IN1 is a potent and selective inhibitor of Vps34 (vacuolar protein sorting 34), the sole class III Phosphatidylinositol 3-kinase (PI3K). It inhibits recombinant Vps34 with an IC₅₀ of 25 nM and shows high specificity, with no significant inhibition of 340 protein kinases or 25 other lipid kinases, including all class I and class II PI3K isoforms [1].
The compound exerts its antitumor effects by disrupting crucial cellular processes and signaling pathways. The table below summarizes the key cellular effects and evidence from different cancer models.
| Cellular Effect / Pathway | Experimental Evidence | Cancer Model |
|---|---|---|
| Induces Apoptosis | Increased Annexin V staining; caspase activation [2]. | ER+ Breast Cancer, AML [2] [3] |
| Activates ER Stress (PERK/ATF4/CHOP) | Increased phosphorylation of PERK, upregulation of ATF4 and CHOP proteins [2]. | ER+ Breast Cancer [2] |
| Inhibits Autophagy | Dispersal of PtdIns(3)P probe; reduced LC3-II puncta and LC3 lipidation; impaired autophagic flux [1] [3]. | AML, General Cell Models [1] [3] |
| Impairs SGK3 Phosphorylation | Rapid loss of SGK3 phosphorylation at T-loop and hydrophobic motif sites [1]. | General Cell Models [1] |
| Synergistic Cell Death | Enhanced cell death when combined with L-asparaginase [3]. | AML [3] |
| Inhibits FLT3-ITD Signaling | Suppression of STAT5 phosphorylation [3]. | AML (MOLM-14 cells) [3] |
Here are detailed methodologies for key experiments demonstrating VPS34-IN1's activity.
This protocol is for quantifying VPS34-IN1-induced apoptosis using Annexin V/propidium iodide (PI) staining [2] [3].
This protocol detects the upregulation of key proteins in the ER stress-mediated apoptotic pathway [2].
This assay uses SGK3 phosphorylation status as a pharmacodynamic biomarker for Vps34 inhibition [1].
The following table provides a quantitative summary of VPS34-IN1's efficacy across different experimental models.
| Cancer Type | Model System | Key Metrics (e.g., IC₅₀, Apoptosis) | Combination Synergy |
|---|---|---|---|
| ER+ Breast Cancer | MCF-7, T47D cell lines in vitro; Mouse xenograft models in vivo | Induced apoptosis; Inhibited cell viability in vitro and tumor growth in vivo [2]. | Not Reported in Searches |
| Acute Myeloid Leukemia (AML) | MOLM-14, MV4-11, HL-60, and primary patient-derived AML cells in vitro | Induced apoptosis in AML cell lines and primary cells; sparing normal CD34+ hematopoietic cells [3]. | Synergy with L-asparaginase (ZIP model analysis) [3]. |
| Liver Cancer | Cited as having "significant antitumor effect" [2]. | Data not detailed in available searches. | Not Reported in Searches |
Diagram 1: Mechanisms of VPS34-IN1-Induced Apoptosis in Cancer Cells. The diagram illustrates how VPS34-IN1 inhibits the Vps34 kinase, leading to pleiotropic effects including induction of ER stress-mediated apoptosis and disruption of pro-survival signaling.
Diagram 2: Experimental Workflow for Evaluating VPS34-IN1 Activity. This flowchart outlines the key steps for conducting major assays to investigate the effects of VPS34-IN1, from cell treatment to data analysis.
Basic Chemical Properties
Solubility Data The following table summarizes the solubility characteristics of VPS34-IN1 in various solvents and formulations:
| Solvent/Formulation | Solubility | Concentration | Notes |
|---|---|---|---|
| DMSO (Fresh, anhydrous) | ~85 mg/mL [1] [3] | ~199.6 mM [1] | Hygroscopic DMSO can reduce solubility; use freshly opened vials [2] [3]. |
| Ethanol | ~35 [3] - 85 mg/mL [1] | ~82.2 - 199.6 mM | |
| Water | Insoluble [3] [4] | - | |
| In Vivo Formulation 1 [1] [2] | ≥ 2.5 mg/mL | 5.87 mM | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline. Sequential addition is critical. |
| In Vivo Formulation 2 [1] [2] | ≥ 2.5 mg/mL | 5.87 mM | 10% DMSO + 90% (20% SBE-β-CD in Saline). For higher biocompatibility. |
Preparation of Concentrated Stock Solutions (for in vitro use)
Storage and Stability
Protocol 1: Inhibition of SGK3 Phosphorylation (Western Blot) This protocol is used to assess VPS34 inhibition in cells by monitoring the phosphorylation of its downstream effector, SGK3 [2] [5].
Protocol 2: Acute Disruption of Endosomal PtdIns(3)P This assay measures the rapid, direct effect of VPS34-IN1 on its lipid product, PtdIns(3)P, at endosomal membranes [5].
Protocol 3: Modulating Autophagy VPS34-IN1 is a key tool for studying the role of Vps34 in autophagy [2] [3].
The following diagram illustrates the core signaling pathway affected by VPS34-IN1 and the experimental workflows for validating its activity:
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Precipitation in aqueous solution | DMSO stock added incorrectly; overly concentrated working solution. | Add DMSO stock slowly to rapidly mixing aqueous buffer. Dilute working solution further. |
| Lack of biological effect | Inactive compound; degraded stock solution; insufficient concentration. | Use fresh, properly stored stock. Perform a dose-response curve (0.1-10 µM). Include a positive control (e.g., SGK3 phosphorylation blot). |
| High cellular toxicity | Off-target effects at high concentrations; DMSO cytotoxicity. | Ensure final DMSO concentration is ≤0.1-0.5%. Titrate to find the lowest effective concentration. |
Vps34 (vacuolar protein sorting 34), encoded by the PIK3C3 gene, is the sole member of the class III phosphoinositide 3-kinase (PI3K) family and serves as a master regulator of intracellular membrane trafficking and autophagy. Unlike class I PI3Ks that primarily signal through AKT/mTOR to promote cell proliferation and survival, Vps34 catalyzes the phosphorylation of phosphatidylinositol to generate phosphatidylinositol 3-phosphate (PI3P), a crucial lipid second messenger that recruits effector proteins containing FYVE, PX, or PROPPIN domains to orchestrate vesicle formation, maturation, and cargo sorting [1] [2]. In the context of acute myeloid leukemia (AML), Vps34-mediated autophagy has emerged as a critical survival mechanism for leukemic cells, particularly in specific genetic subtypes such as those harboring FLT3-ITD mutations [3]. AML blasts exploit autophagy to maintain mitochondrial quality, recycle damaged organelles, and survive metabolic and therapeutic stresses in the protective bone marrow niche [3] [4]. The therapeutic rationale for targeting Vps34 in AML stems from multiple observations: (1) Vps34 inhibition induces selective apoptosis in AML cells while sparing normal CD34+ hematopoietic cells [1]; (2) Autophagy serves as a resistance mechanism to various targeted therapies and chemotherapy [3] [5]; and (3) Vps34 intersects with oncogenic signaling pathways, including FLT3-ITD, that drive AML pathogenesis [1] [3].
The development of Vps34-IN1, a specific bis-aminopyrimidine inhibitor that targets the hydrophobic region of the Vps34 ATP-binding domain, has enabled precise pharmacological interrogation of Vps34 function in AML models [1]. This application note provides comprehensive experimental protocols and data analysis frameworks for researchers investigating Vps34 inhibition as a therapeutic strategy in AML, incorporating key mechanistic insights, quantitative measures of efficacy, and advanced combination approaches currently being explored in the field.
Vps34 operates as a central regulator of the canonical autophagy pathway, forming complexes with regulatory partners such as Vps15, Beclin-1, ATG14, and AMBRA1 to control successive stages of autophagosome formation and maturation. Upon integration of stress signals through upstream regulators like AMPK and mTOR, Vps34 initiates phagophore nucleation through localized production of PI3P, which serves as a docking platform for proteins containing PI3P-binding domains, enabling the expansion of isolation membranes that eventually form double-membraned autophagosomes [2]. In AML, this process is co-opted by leukemic cells to maintain cellular homeostasis under the metabolic demands of rapid proliferation and to mitigate the proteotoxic stress induced by therapeutic interventions. Research has demonstrated that FLT3-ITD mutations, present in approximately 30% of AML cases, constitutively activate autophagy through endoplasmic reticulum stress and the ATF4 transcription factor, creating a therapeutic dependency on the autophagic machinery [3]. When Vps34 is inhibited by Vps34-IN1, AML cells exhibit impaired autophagic flux, evidenced by accumulation of autophagy substrates like p62 and reduced conversion of LC3-I to LC3-II, ultimately leading to apoptotic cell death through mitochondrial dysfunction [1] [4].
Beyond its canonical role in autophagy, Vps34 regulates vesicular trafficking pathways that influence receptor tyrosine kinase signaling and nutrient sensing in AML. Vps34 inhibition disrupts endolysosomal sorting of activated receptors, including FLT3-ITD, altering their downstream signaling outputs. Phosphoproteomic analyses have revealed that Vps34-IN1 specifically suppresses STAT5 phosphorylation, a critical downstream effector of FLT3-ITD that promotes leukemic cell survival and proliferation [1]. This intersection with oncogenic signaling represents a non-canonical mechanism contributing to the antileukemic effects of Vps34 inhibition. Additionally, Vps34 modulates mTORC1 signaling by influencing its recruitment to lysosomal membranes, thereby integrating nutrient sensing with cell growth control in AML blasts [1]. The multifaceted involvement of Vps34 in these essential cellular processes underscores its therapeutic relevance and explains the pleiotropic effects observed following Vps34-IN1 treatment in AML models.
Table 1: Key Cellular Processes Regulated by Vps34 in AML
| Cellular Process | Vps34 Function | Consequence of Inhibition in AML |
|---|---|---|
| Autophagy Initiation | PI3P production for phagophore nucleation | Impaired clearance of damaged organelles, protein aggregates |
| Vesicular Trafficking | Endosomal sorting and lysosomal biogenesis | Disrupted receptor tyrosine kinase signaling |
| mTORC1 Regulation | Lysosomal localization and activation | Altered nutrient sensing and cell growth |
| Mitochondrial Quality Control | Mitophagy through PI3P effector recruitment | Accumulation of dysfunctional mitochondria |
| FLT3-ITD Signaling | Modulation of STAT5 phosphorylation pathway | Reduced survival and proliferation signals |
The following diagram illustrates the central role of Vps34 in AML cellular processes and the points of intervention for Vps34-IN1:
Diagram 1: Vps34 Signaling Pathway in AML and Vps34-IN1 Mechanism of Action. This diagram illustrates the central role of Vps34 in regulating multiple cellular processes in AML cells and the points of intervention for Vps34-IN1. Inhibition of Vps34 disrupts autophagy, vesicular trafficking, FLT3-ITD/STAT5 signaling, and mTORC1 regulation, leading to apoptotic cell death and reduced proliferation.
Comprehensive profiling of Vps34-IN1 across a panel of AML cell lines and primary patient samples has revealed differential sensitivity patterns that inform its potential therapeutic application. The compound demonstrates broad-spectrum activity against multiple AML molecular subtypes, with particularly pronounced effects in models harboring FLT3-ITD mutations. In the MV4-11 and MOLM-14 FLT3-ITD-positive cell lines, Vps34-IN1 induces dose-dependent apoptosis with significant cell death observed at concentrations ranging from 1-5 μM within 48-72 hours of treatment [1]. The IC₅₀ values for viability reduction vary across cell lines, reflecting differential dependencies on Vps34-mediated processes, with FLT3-ITD mutant cells typically exhibiting enhanced sensitivity compared to wild-type counterparts [5]. Importantly, parallel assessments in normal CD34+ hematopoietic cells from healthy donors demonstrate relative sparing of normal hematopoiesis, indicating a therapeutic window for Vps34 inhibition in AML [1]. This selective cytotoxicity represents a significant advantage over conventional chemotherapeutic approaches that indiscriminately target proliferating cells.
Beyond direct cytotoxicity, Vps34-IN1 profoundly impacts clonogenic potential and long-term repopulating capacity of AML cells, particularly critical for targeting the leukemic stem cell (LSC) compartment responsible for disease relapse. In methylcellulose colony formation assays, Vps34-IN1 treatment reduces both the number and size of AML colonies in a dose-dependent manner, with near-complete abrogation of clonogenic growth observed at 5 μM concentration [1]. When assessed in experimental models that mimic the protective bone marrow niche, including low-oxygen (1% O₂) conditions and co-culture systems with stromal cell lines like MS5, Vps34 inhibition significantly compromises the self-renewal capacity of primitive AML populations [3]. These findings underscore the potential of Vps34-IN1 to target not only bulk blast populations but also the more quiescent LSC compartment that persists following conventional therapy and drives disease recurrence.
Table 2: Vps34-IN1 Efficacy in AML Model Systems
| AML Model System | Experimental Readout | Vps34-IN1 Effect | Dose Range | Time Course |
|---|---|---|---|---|
| MV4-11 (FLT3-ITD) | Apoptosis (Annexin V+) | 40-60% increase | 2.5-5 μM | 48-72 hours |
| MOLM-14 (FLT3-ITD) | Apoptosis (Annexin V+) | 35-55% increase | 2.5-5 μM | 48-72 hours |
| Primary AML Blasts | Viability Reduction | 30-70% decrease | 1-10 μM | 72-96 hours |
| Normal CD34+ Cells | Viability Reduction | <15% decrease | 1-10 μM | 72-96 hours |
| Methylcellulose CFC | Colony Formation | 70-90% reduction | 2.5-5 μM | 14 days |
| Stromal Co-culture | Proliferation Recovery | Delayed recovery | 1-5 μM | 7-14 days post-treatment |
Mechanistic studies have elucidated the multifaceted molecular consequences of Vps34 inhibition in AML cells, providing biomarkers for monitoring target engagement and biological efficacy. Treatment with Vps34-IN1 produces rapid and sustained impairment of autophagic flux, evidenced by reduced LC3-I to LC3-II conversion and accumulation of autophagy substrates such as p62 within 4-6 hours of treatment [1]. These molecular changes precede the onset of overt cytotoxicity, indicating their causal role in cell death induction. Electron microscopy analyses reveal ultrastructural alterations including accumulation of unprocessed autophagic vesicles, swollen mitochondria, and disorganized endoplasmic reticulum, consistent with disruption of organelle quality control mechanisms [1] [4]. From a signaling perspective, phosphoproteomic profiling has identified STAT5 dephosphorylation as a specific consequence of Vps34 inhibition in FLT3-ITD-positive AML, uncoupling this oncogenic driver from its downstream survival signals [1].
At the functional level, Vps34-IN1 treatment impairs mitochondrial integrity and cellular energetics, leading to decreased mitochondrial membrane potential and increased reactive oxygen species production [4]. These metabolic perturbations enhance the sensitivity of AML cells to additional stressors, including conventional chemotherapeutic agents and targeted inhibitors. Notably, VMP1 (vacuole membrane protein 1), a regulator of autophagy that complexes with Beclin-1 and Vps34, has been identified as a potential biomarker for Vps34 inhibitor sensitivity, with elevated expression in certain AML subsets correlating with enhanced autophagy dependency and consequently greater response to Vps34 inhibition [4]. This molecular signature may help stratify patient populations most likely to benefit from Vps34-directed therapies in future clinical applications.
Protocol for Viability and Cell Death Assessment:
Protocol for Autophagy Assessment:
Protocol for Colony Forming Cell (CFC) Assays:
Protocol for Xenograft Models:
The following diagram illustrates the key in vivo experimental workflow for evaluating Vps34-IN1 therapeutic efficacy:
Diagram 2: In Vivo Experimental Workflow for Evaluating Vps34-IN1 Therapeutic Efficacy. This diagram outlines the key steps in assessing Vps34 inhibition in AML xenograft models, from model establishment through treatment and endpoint analysis, highlighting critical timepoints and methodological approaches.
Vps34 inhibition demonstrates synergistic relationships with several established and emerging AML therapies, creating opportunities for rational combination regimens. The strongest synergy has been observed with FLT3 tyrosine kinase inhibitors (e.g., gilteritinib, quizartinib) in FLT3-ITD-positive AML models. In this context, Vps34-IN1 counteracts the autophagy-mediated survival response induced by FLT3 inhibition, leading to enhanced apoptosis and reduced recovery of persistent leukemic cells [3]. The sequence of administration appears important, with simultaneous or sequential Vps34 inhibition following FLT3 TKI exposure yielding superior efficacy compared to either agent alone. Similarly, Vps34-IN1 synergizes with L-asparaginase, an enzyme that depletes extracellular asparagine and creates metabolic stress in AML cells. This combination enhances endoplasmic reticulum stress and overwhelms adaptive survival mechanisms, resulting in significantly increased cell death compared to single-agent treatment [1].
From a mechanistic perspective, dual inhibition of PI3Kδ and Vps34 represents a promising approach in B-cell malignancies and certain AML subtypes. The compound PI3KD/V-IN-01, which simultaneously targets both kinases, demonstrates superior anti-proliferative activity compared to selective PI3Kδ or Vps34 inhibitors alone [5]. This enhanced efficacy stems from blockade of both primary survival signaling (through PI3Kδ inhibition) and the compensatory autophagy pathway (through Vps34 inhibition), creating a synthetic lethal interaction in dependent cells. In the context of BCL-2 inhibition with venetoclax, Vps34 targeting may overcome resistance mechanisms related to mitochondrial homeostasis and metabolic adaptation. Research has shown that elevated VMP1 expression, which amplifies autophagy, protects AML cells from venetoclax-induced apoptosis, suggesting that concomitant Vps34 inhibition could restore sensitivity in this setting [4].
Innovative therapeutic strategies that combine Vps34 inhibition with hematopoietic mobilization agents have demonstrated exceptional promise in preclinical models for targeting the leukemia-initiating cell compartment. The bone marrow microenvironment provides protective niches that shelter residual AML cells during therapy, maintaining them in a quiescent, drug-tolerant state. By administering G-CSF and AMD3100 (a CXCR4 antagonist) to mobilize leukemic cells from these protective niches, followed by Vps34 inhibition to block their adaptive autophagy response, researchers have achieved significant reductions in relapse rates in vivo [3]. This approach capitalizes on the concept that when leukemic cells are forced to exit their protective niches and enter the cell cycle, they become more vulnerable to autophagy inhibition and subsequent apoptosis.
The experimental protocol for this niche-targeting strategy involves establishing AML xenografts, achieving initial remission with conventional therapies like FLT3 TKIs, then administering the mobilization regimen (AMD3100 at 5 mg/kg and G-CSF at 100 μg/kg) 4-6 hours before Vps34 inhibitor treatment [3]. This sequence has proven critical for efficacy, as it first disrupts the protective interactions between leukemic cells and stromal elements, then targets the now-vulnerable cells with autophagy inhibition. In models of deep remission with minimal residual disease, this combination approach has dramatically reduced relapse rates compared to either mobilization or Vps34 inhibition alone, suggesting potential clinical application in the post-remission setting to eradicate persistent disease [3].
Table 3: Combination Strategies with Vps34 Inhibition in AML
| Combination Partner | Mechanistic Rationale | Experimental Evidence | Potential Application |
|---|---|---|---|
| FLT3 Inhibitors (Gilteritinib) | Counteract autophagy-mediated resistance to FLT3 inhibition | Synergistic apoptosis in FLT3-ITD models; reduced relapse in vivo | FLT3-mutated AML, particularly with persistence/relapse |
| L-Asparaginase | Enhance metabolic stress and ER stress through dual mechanism | Additive to synergistic cell death in viability assays | Specific AML subsets with metabolic dependencies |
| Mobilization Agents (AMD3100, G-CSF) | Target LIC compartment by forcing exit from protective niche | Reduced relapse in MRD setting; enhanced LIC clearance | Post-remission therapy to prevent relapse |
| BCL-2 Inhibitors (Venetoclax) | Overcome mitochondrial adaptive mechanisms and metabolic resistance | Enhanced apoptosis in VMP1-high AML models | Venetoclax-resistant AML; specific biochemical subtypes |
| PI3Kδ Inhibitors | Simultaneously block primary survival signaling and compensatory autophagy | Superior efficacy of dual inhibitor PI3KD/V-IN-01 in proliferation assays | B-cell malignancies; subset of AML with PI3Kδ activation |
Vps34 inhibition represents a promising therapeutic strategy in AML that selectively targets leukemic cells while sparing normal hematopoiesis, addressing a critical unmet need in both intensive and low-intensity treatment approaches. The compelling preclinical data with Vps34-IN1 demonstrates multi-faceted antileukemic activity through disruption of autophagy, vesicular trafficking, and oncogenic signaling pathways, particularly in high-risk subtypes like FLT3-ITD-mutated AML. The experimental protocols and data interpretation frameworks provided in this application note equip researchers with standardized methodologies to advance this therapeutic concept toward clinical application. As the field progresses, key areas for further investigation include the identification of predictive biomarkers for Vps34 inhibitor sensitivity (such as VMP1 expression or autophagic flux measurements), optimization of drug delivery systems to enhance bone marrow penetration, and development of next-generation Vps34 inhibitors with improved pharmacokinetic profiles and reduced off-target effects. The strategic integration of Vps34 inhibition with conventional chemotherapy, targeted agents, and niche-disrupting approaches holds significant promise for overcoming therapeutic resistance and preventing disease relapse in this challenging hematologic malignancy.
VPS34-IN1 is a highly selective and potent inhibitor of the Class III phosphatidylinositol 3-kinase (PI3K) vacuolar protein sorting 34 (Vps34), which represents a promising therapeutic target for various cancers, including estrogen receptor-positive (ER+) breast cancer. Vps34 catalyzes the phosphorylation of phosphatidylinositol to generate phosphatidylinositol-3-phosphate (PI3P), a key lipid second messenger that regulates crucial cellular processes such as endosomal trafficking, autophagy, and vesicular sorting. The specificity of VPS34-IN1 for Vps34 is particularly valuable for research, as it demonstrates a half-maximal inhibitory concentration (IC50) of 25 nM against recombinant Vps34 in vitro, while showing no significant activity against 340 protein kinases or 25 other lipid kinases, including all Class I and Class II PI3K isoforms [1].
Recent investigations have revealed that VPS34-IN1 exhibits significant antitumor effects in ER+ breast cancer models through induction of apoptosis via endoplasmic reticulum (ER) stress pathways. Research published in 2023 demonstrated that VPS34-IN1 effectively inhibits viability of ER+ breast cancer cells both in vitro and in vivo, with mechanistic studies identifying the PERK/ATF4/CHOP pathway as the primary mediator of this effect [2] [3]. Additional studies have further elucidated that VPS34-IN1 impairs breast cancer cell migration, invasion, and three-dimensional spheroid growth, suggesting broad applicability in investigating multiple aspects of breast cancer progression [4] [5]. These findings position VPS34-IN1 as a valuable chemical probe for delineating Vps34-specific functions in breast cancer biology and as a promising candidate for further therapeutic development.
VPS34-IN1 functions as a selective inhibitor that specifically targets the ATP-binding domain of Vps34, effectively blocking its kinase activity and subsequent production of phosphatidylinositol-3-phosphate (PI3P). The compound's exceptional specificity profile makes it particularly valuable for research applications, as it enables researchers to dissect Vps34-specific functions without confounding off-target effects. Validation studies have confirmed that VPS34-IN1 administration induces rapid, dose-dependent dispersal of PI3P-binding probes from endosomal membranes within 1 minute of treatment, without affecting Class I PI3K-mediated Akt regulation [1]. This rapid action allows for precise temporal control in experimental settings, facilitating investigation of acute versus chronic Vps34 inhibition.
The compound's molecular effects extend to disruption of PI3P-dependent signaling pathways, including phosphorylation and activation of serum- and glucocorticoid-regulated kinase-3 (SGK3). Research has demonstrated that VPS34-IN1 induces rapid loss of SGK3 phosphorylation within 1 minute of treatment, while not inhibiting the activity of the SGK2 isoform that lacks a PI3P-binding PX domain [1]. This specificity confirms the compound's mechanism of action through PI3P depletion rather than non-selective kinase inhibition. Furthermore, studies have revealed that SGK3 activity is controlled by two distinct pools of PI3P—one produced directly by Vps34-mediated phosphorylation of PtdIns at endosomes, and another derived from sequential dephosphorylation of the Class I PI3K product PtdIns(3,4,5)P3—providing insight into the complex regulation of this pathway [1].
In ER+ breast cancer models, VPS34-IN1 has been demonstrated to induce apoptosis primarily through activation of endoplasmic reticulum stress pathways. Research findings indicate that treatment with VPS34-IN1 specifically activates the PERK branch of the unfolded protein response, leading to subsequent upregulation of the downstream effectors ATF4 and CHOP [2] [3]. This pathway activation triggers programmed cell death in ER+ breast cancer cells, as evidenced by multiple apoptotic markers, including increased annexin V staining and caspase activation.
The critical role of the PERK/ATF4/CHOP axis in mediating VPS34-IN1-induced apoptosis has been validated through both genetic and pharmacological approaches. Knockdown of PERK using specific siRNA or inhibition of PERK activity with the chemical inhibitor GSK2656157 significantly attenuates VPS34-IN1-mediated apoptosis in ER+ breast cancer cells [2]. This mechanistic insight not only broadens our understanding of Vps34 inhibition in cancer biology but also reveals unexpected connections between vesicular trafficking systems and ER stress signaling. The following diagram illustrates this key apoptotic pathway:
VPS34-IN1 demonstrates broad antitumor activity across multiple breast cancer models, with particular efficacy in ER+ subtypes. Experimental evidence indicates that VPS34-IN1 significantly inhibits cell viability in a dose-dependent manner in ER+ breast cancer cells, with studies confirming this effect both in vitro and in vivo [2]. Flow cytometry and western blot analyses have consistently shown that VPS34-IN1 treatment induces breast cancer cell apoptosis, with researchers observing characteristic apoptotic markers including phosphatidylserine externalization and caspase activation [2] [3].
Beyond its effects on cell viability and apoptosis, VPS34-IN1 profoundly impacts cancer cell motility and invasive capacity. Research utilizing wound healing assays and transwell migration assays has demonstrated that VPS34-IN1 treatment significantly impairs migration of both ER+ (MCF-7) and triple-negative (MDA-MB-231) breast cancer cells [4] [5]. In MCF-7 cells, VPS34-IN1 reduced migration by approximately 45% in transwell assays and similarly impaired wound closure in scratch assays [4]. The compound also affected proliferative capacity, with VPS34-IN1 reducing DNA synthesis in MCF-7 cells by 25% in BrdU assays and significantly decreasing proliferation in WST-1 assays [4]. These findings demonstrate the multi-faceted antitumor activity of VPS34-IN1 across diverse breast cancer phenotypes.
The efficacy of VPS34-IN1 extends to more complex, physiologically relevant three-dimensional culture models that better recapitulate the tumor microenvironment. Studies evaluating 3D spheroid growth have demonstrated that VPS34-IN1 treatment effectively reduces the growth of both MCF-7 and MDA-MB-231 cells in 3D tumor spheroid cultures [4] [5]. This finding is particularly significant, as 3D culture systems often more accurately predict drug responses in vivo compared to traditional two-dimensional cultures. The ability of VPS34-IN1 to penetrate these structures and inhibit growth underscores its potential as a therapeutic agent and validates its utility for investigating Vps34 function in complex model systems.
Table 1: Summary of VPS34-IN1 Antitumor Effects in Breast Cancer Models
| Experimental Model | Cell Lines Tested | Key Findings | Reference |
|---|---|---|---|
| Cell Viability | ER+ breast cancer cells | Dose-dependent inhibition of viability in vitro and in vivo | [2] |
| Apoptosis Induction | ER+ breast cancer cells | Activation of PERK/ATF4/CHOP pathway; apoptotic markers confirmed by flow cytometry and western blot | [2] [3] |
| Cell Migration | MCF-7 (ER+) | ~45% reduction in transwell migration; significant impairment of wound healing | [4] [5] |
| Cell Migration | MDA-MB-231 (TNBC) | Significant decrease in migration and invasion capacity | [4] [5] |
| Proliferation | MCF-7 (ER+) | 25% reduction in DNA synthesis (BrdU assay); significant decrease in WST-1 proliferation assay | [4] |
| 3D Spheroid Growth | MCF-7 & MDA-MB-231 | Reduced growth in three-dimensional spheroid cultures | [4] [5] |
Emerging evidence suggests that VPS34-IN1 may enhance the efficacy of established therapeutic approaches when used in combination strategies. Research in acute myeloid leukemia models has demonstrated that VPS34-IN1 exhibits synergistic activity when combined with L-asparaginase, with computational analysis using the SynergyFinder tool confirming strong synergistic effects according to the ZIP model [6]. Although similar combination studies in breast cancer models are still limited, the established role of Vps34 in multiple resistance mechanisms provides a strong rationale for exploring combination therapies.
Additionally, studies have indicated that simultaneous inhibition of Vps34 and Class I PI3K isoforms may provide enhanced antitumor effects. Research has shown that combining VPS34-IN1 with the Class I PI3K inhibitor GDC-0941 reduces SGK3 activity by approximately 80-90%, significantly more than either agent alone [1]. This approach may be particularly relevant for breast cancers with hyperactivated PI3K signaling, suggesting a potential strategy to overcome compensatory mechanisms and enhance therapeutic efficacy.
Table 2: Quantitative Cellular Effects of VPS34-IN1 Treatment
| Cellular Process | Experimental Assay | Effect of VPS34-IN1 | Time Frame |
|---|---|---|---|
| PI3P Production | FYVE-domain probe localization | Rapid dispersal from endosomes | Within 1 minute |
| SGK3 Phosphorylation | Western blot analysis | ~50-60% loss of phosphorylation | Within 1 minute |
| Autophagy | GFP-LC3 puncta formation | Inhibition of basal and drug-induced autophagy | 2-6 hours |
| Cell Viability | CellTiter-Glo assay | Dose-dependent inhibition (IC50 varies by cell type) | 48-72 hours |
| Apoptosis | Annexin V staining | Significant increase in apoptotic population | 24-48 hours |
| Cell Migration | Transwell assay | ~45% reduction in MCF-7 cells | 10-24 hours |
| DNA Synthesis | BrdU incorporation | 25% reduction in MCF-7 cells | 24 hours |
Preparation of stock solution: Dissolve VPS34-IN1 in high-quality dimethyl sulfoxide (DMSO) to prepare a 10 mM stock solution. Aliquot and store at -20°C to -80°C for long-term storage, avoiding repeated freeze-thaw cycles. Under these conditions, the compound remains stable for at least 6 months [1] [7].
Working concentration preparation: Immediately before use, dilute the stock solution in appropriate cell culture medium to achieve desired final concentrations, typically ranging from 0.1 to 10 μM for cellular assays. Ensure that the final DMSO concentration does not exceed 0.1% (v/v) in all experiments, and include vehicle controls with equivalent DMSO concentrations [2] [4].
Cell culture and treatment: Maintain ER+ breast cancer cells (such as MCF-7) in appropriate medium supplemented with 10% fetal bovine serum and antibiotics. Plate cells at optimal density (e.g., 5,000-10,000 cells per well in 96-well plates) and allow to adhere overnight. Treat cells with varying concentrations of VPS34-IN1 (typically 0.1-10 μM) for 24-72 hours [2] [4].
Viability assessment:
Apoptosis detection:
Wound healing assay:
Transwell migration assay:
Invasion assay: Perform similar to transwell migration assay but coat inserts with Matrigel (100 μg/mL) before seeding cells. Allow matrix polymerization for 2 hours at 37°C before adding cells [4] [5].
Spheroid generation:
Drug treatment and analysis:
The following workflow diagram summarizes the key experimental approaches for evaluating VPS34-IN1:
VPS34-IN1 serves as a valuable research tool for investigating multiple aspects of breast cancer biology, particularly mechanisms related to vesicular trafficking, endoplasmic reticulum stress, and their intersections with oncogenic signaling. Its well-characterized specificity profile makes it especially useful for dissecting Vps34-specific functions without confounding off-target effects that plague less specific inhibitors. Researchers can employ VPS34-IN1 to explore fundamental questions about endosomal dynamics in breast cancer progression, including receptor trafficking, nutrient sensing, and spatial organization of signaling complexes [1] [7].
The compound has significant utility for studying therapeutic resistance mechanisms in ER+ breast cancer. Given the role of endosomal trafficking in drug disposition and the emerging evidence linking ER stress responses to treatment efficacy, VPS34-IN1 provides a means to probe these connections systematically. Additionally, the ability of VPS34-IN1 to impair migration and invasion in both ER+ and triple-negative models suggests applications in investigating metastasis-related processes [4] [5]. The compound's effects on 3D spheroid growth further support its use in more physiologically relevant model systems that better recapitulate tumor architecture and microenvironmental interactions.
While VPS34-IN1 exhibits excellent specificity for Vps34, researchers should be mindful of several technical considerations when incorporating this compound into their experimental designs. The rapid action of VPS34-IN1 (with effects observed within minutes) necessitates careful timing of experimental readouts, particularly for acute signaling studies [1] [7]. Additionally, the concentration range used should be carefully optimized for specific cell lines and applications, as sensitivity may vary based on Vps34 dependency, which differs across breast cancer subtypes [8].
Potential limitations include the compound's specificity for the catalytic activity of Vps34 but not its scaffolding functions, meaning that some Vps34-dependent processes may persist despite inhibition [7]. Furthermore, researchers should consider that prolonged inhibition may trigger adaptive responses that could complicate data interpretation. Appropriate controls, including vehicle-treated samples and rescue experiments where possible, are essential for validating specific Vps34-dependent effects [2] [8].
VPS34-IN1 represents a highly specific chemical probe for investigating Vps34 function in breast cancer models, with demonstrated efficacy in ER+ subtypes through induction of ER stress-mediated apoptosis. The well-characterized mechanism of action, favorable specificity profile, and robust experimental protocols make it a valuable tool for both basic research and drug discovery applications. The compound's ability to impair multiple aspects of cancer progression—including viability, migration, and 3D growth—highlights the multifaceted role of Vps34 in oncology and supports its continued investigation as a potential therapeutic target.
Future research directions should focus on combination strategies with established breast cancer therapies, particularly in treatment-resistant settings, as preliminary evidence from other cancer types suggests potential synergistic relationships [6]. Additionally, more comprehensive investigation of VPS34-IN1 in patient-derived organoids and in vivo models would strengthen the translational relevance of findings. The relationship between Vps34 inhibition and iron metabolism, as observed in colorectal cancer models [8], also warrants exploration in breast cancer contexts, as this may reveal novel metabolic vulnerabilities. Through continued methodological refinement and mechanistic investigation, VPS34-IN1 will remain an important resource for advancing our understanding of breast cancer biology and developing innovative therapeutic approaches.
Understanding the fundamental properties of VPS34-IN1 is the first step in planning your experiments. Here is a summary of its key characteristics [1] [2] [3]:
| Property | Specification |
|---|---|
| Molecular Formula | C₂₁H₂₄ClN₇O [1] [2] |
| Molecular Weight | 425.91 g/mol [4] [2] [3] |
| CAS Number | 1383716-33-3 [1] [2] [3] |
| Appearance | White to off-white solid powder [1] [2] |
| Purity | ≥ 98% - 99.78% [4] [1] [3] |
Solubility Data (In Vitro) [4] [1] [2]:
A critical point to note is that DMSO is hygroscopic (absorbs moisture from the air), and the presence of water can significantly reduce its dissolving capacity. Therefore, it is crucial to use freshly opened, anhydrous DMSO for preparing stock solutions [4] [2].
For cell-based assays, preparing a concentrated stock solution is standard practice.
Preparation of 10 mM DMSO Stock Solution [2]:
Working Concentration Guidance: The appropriate working concentration depends on your experimental goals. Administration of VPS34-IN1 to cells induces a rapid, dose-dependent dispersal of PtdIns(3)P from endosome membranes within 1 minute [5] [4] [3]. Here are some experimentally validated concentrations:
For animal studies, the DMSO stock solution must be further diluted into a biocompatible solvent system. Below are two validated formulations for in vivo administration [4] [2].
| Formulation | Composition | Final Concentration Achieved | Administration Note |
|---|---|---|---|
| Formulation 1 (Aqueous Solution) | 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline [4] [2] | ~4.25 mg/mL (9.98 mM) [4] | Clear solution; prepare sequentially and use immediately [4]. |
| Formulation 2 (Oil-Based Solution) | 5% DMSO, 95% Corn Oil [4] [2] | ~0.71 mg/mL (1.66 mM) [4] | Clear solution; prepare sequentially and use immediately [4]. |
Preparation instructions for Formulation 1 (1 mL total volume example) [4]:
This decision diagram can help you diagnose and solve common solubility problems.
Q1: What is the primary mechanism of action of VPS34-IN1? A1: VPS34-IN1 is a potent and highly selective inhibitor of the class III PI3K lipid kinase Vps34. It inhibits the phosphorylation of phosphatidylinositol (PtdIns) to produce PtdIns(3)P with an IC₅₀ of 25 nM. It shows excellent selectivity, not significantly inhibiting 340 tested protein kinases or other lipid kinases, including all class I and class II PI3K isoforms [5] [4] [3].
Q2: Can VPS34-IN1 be used to study autophagy? A2: Yes. VPS34-IN1 modulates autophagy by inhibiting a key kinase involved in autophagosome formation. It has been shown to inhibit both basal and L-asparaginase-induced autophagy in acute myeloid leukemia cells [6] [4] [2].
Q3: Are there any stability concerns for stock solutions? A3: While formal stability studies are not provided in the search results, standard laboratory practice is to aliquot stock solutions and store them at -20°C or -80°C. You should avoid repeated freeze-thaw cycles to prevent compound degradation and precipitation. For the best results, use freshly prepared stock solutions for critical experiments [1] [2].
The core selectivity data for VPS34-IN1 is summarized in the table below.
| Assay Type | Targets Tested | Key Findings | Citation |
|---|---|---|---|
| In Vitro Lipid Kinase Profiling | 25 lipid kinases, including all Class I PI3K isoforms (p110α, p110β, p110γ, p110δ) and Class II PI3Ks | Inhibits recombinant VPS34 with an IC50 of 25 nM. No significant activity observed against other lipid kinases at tested concentrations. | [1] |
| In Vitro Protein Kinase Profiling | 340 protein kinases | No significant inhibition was detected. | [1] |
| Cellular Target Engagement | Serum- and glucocorticoid-regulated kinase-3 (SGK3) | Induces a rapid (~1 min) and dose-dependent loss of SGK3 phosphorylation, serving as a cellular biomarker of VPS34 inhibition. | [1] [2] |
| Cellular Phenotypic Assays | FLT3-ITD signaling in AML cells | Specifically inhibits STAT5 phosphorylation downstream of FLT3-ITD without broad effects on other kinases, suggesting an indirect, pathway-specific effect. | [3] |
The primary documented off-target effect involves the serum- and glucocorticoid-regulated kinase-3 (SGK3). This is not a direct inhibition of the kinase but a consequence of VPS34's biological function. SGK3's activity depends on its PX domain binding to PI3P on endosomes. By depleting cellular PI3P pools, VPS34-IN1 disrupts SGK3 localization and subsequent phosphorylation, leading to its inactivation [1] [2].
Here are detailed methodologies for key experiments cited in the literature to evaluate VPS34-IN1 activity and off-target effects.
This protocol uses SGK3 phosphorylation as a biomarker for VPS34 inhibition in cells [1].
This method is used to confirm the on-target therapeutic effect of VPS34-IN1 in acute myeloid leukemia (AML) models [3].
This protocol assesses combined drug effects, such as with L-asparaginase or STING agonists [3] [2].
FAQ 1: My Western blot shows no change in SGK3 phosphorylation after VPS34-IN1 treatment. What could be wrong?
FAQ 2: I observe cytotoxic effects that I suspect are off-target. How can I investigate this?
FAQ 3: How can I confirm that my observed phenotype is due to autophagy inhibition versus other VPS34 functions?
The diagram below illustrates the primary documented signaling pathways affected by VPS34-IN1, highlighting its on-target effect and the consequential off-target effect on SGK3.
| Biological Process / Context | Effective Treatment Duration | Key Observed Effects |
|---|---|---|
| PtdIns(3)P Disruption & SGK3 Signaling [1] [2] | 1 minute | Dispersal of PtdIns(3)P from endosomes; ~50-60% loss of SGK3 phosphorylation. |
| Endosomal Recycling Circuit [3] | 30 minutes | Restructuring of early endosomes; loss of the endosomal recycling compartment (ERC). Effects were rapidly reversible upon washout. |
| Autophagy & Ferritin Degradation [4] | 2 - 4 hours | Inhibition of autophagic flux; stabilization of autophagy substrates (e.g., NCOA4-ferritin). |
| Acute Myeloid Leukemia (AML) Cell Death [5] | 48 hours | Induction of apoptosis in AML cell lines and primary patient samples. |
The following diagram illustrates the rapid signaling pathway that is affected immediately after VPS34-IN1 treatment, which underpins many of its downstream cellular effects.
Here are answers to some specific troubleshooting questions your users might encounter.
Q: How quickly does VPS34-IN1 act on its primary target?
Q: Are the effects of VPS34-IN1 reversible?
Q: What is the required treatment time to induce cell death in cancer models?
For researchers looking to validate the activity of VPS34-IN1 in their systems, here are two key methodologies.
Monitoring Acute Target Engagement: SGK3 Phosphorylation
Assessing VPS34 Activity In Vitro
Q: What is a promising new combination therapy involving Vps34 inhibition? A: Recent research has identified a potent synergistic combination between Vps34 inhibitors and STING agonists [1] [2] [3]. This dual-therapy approach represents a significant breakthrough in cancer immunotherapy.
The molecular mechanism behind this synergy can be summarized as follows:
Key Experimental Findings [2]:
Q: What are the critical in vitro conditions for using VPS34-IN1? The table below summarizes the fundamental biochemical and cellular data for VPS34-IN1.
| Parameter | Value / Condition | Context / Assay |
|---|---|---|
| IC₅₀ (Enzymatic) | 25 nM | Recombinant Vps34-Vps15 complex [4] [5] |
| Selectivity | >1000-fold selective for Vps34 over Class I & II PI3Ks [6] [4] | Panel of 340 protein kinases & 25 lipid kinases |
| Cellular Activity (Rapid) | ~50-60% loss of SGK3 phosphorylation within 1 min [6] [4] | Dispersal of PtdIns(3)P probe from endosomes |
| Typical In Vitro Concentration | 0.1 - 5 µM | Cell-based assays (apoptosis, autophagy modulation) [7] [8] |
| Solubility (DMSO) | ~85 mg/mL (199.6 mM) [4] | For stock solution preparation |
| Recommended Diluent | DMSO | For in vitro stock solutions |
Q: What is a detailed protocol for testing VPS34-IN1 combination with a STING agonist in vitro? This protocol is adapted from the foundational research [2].
Objective: To validate the synergistic induction of a pro-inflammatory response in human cancer cell lines.
Materials:
Procedure:
Q: We don't see the expected effect on our cancer cell line. What could be wrong? A: Consider these factors and verify your setup using the checklist below:
Q: Is VPS34-IN1 toxic to all cells? A: No, its effect can be cell-type-specific. A study on acute myeloid leukemia (AML) showed that VPS34-IN1 induced apoptosis in AML cells but not in normal CD34+ hematopoietic cells [7]. This suggests a potential therapeutic window where cancer cells are more vulnerable to VPS34 inhibition than normal cells.
Q: What are the primary mechanisms of VPS34-IN1-induced cell death? A: Research indicates it can occur through multiple pathways, and the primary mechanism may depend on the cellular context:
The synergy between VPS34-IN1 and L-asparaginase arises from their complementary actions that disrupt critical survival pathways in leukemia cells.
The diagram below illustrates how these two agents work together to induce cell death.
The table below summarizes the primary evidence for the synergistic interaction, as demonstrated in scientific studies.
| Experimental Model | Key Findings | Reference |
|---|---|---|
| AML Cell Lines (e.g., MOLM-14) | VPS34-IN1 demonstrated synergistic cell death with L-asparaginase. The synergy was calculated against the ZIP model [2]. | [2] |
| ETV6-RUNX1 BCP-ALL (Cell lines & primary samples) | Vps34 is transcriptionally upregulated by the ETV6-RUNX1 fusion protein. Autophagy inhibition (e.g., with HCQ) selectively sensitized primary ETV6-RUNX1-positive leukemia samples to L-asparaginase [5]. | [5] |
Here are core methodologies used in the cited research to evaluate the effects of VPS34-IN1 and L-asparaginase.
This protocol is used to test the effect of the drug combination on cell survival and to calculate synergy.
This method confirms that VPS34-IN1 is effectively blocking autophagy in your cellular model.
Q1: What is a suitable positive control for VPS34-IN1's autophagy inhibition? A1: Chloroquine (CQ) or Hydroxychloroquine (HCQ) are well-established positive controls for autophagy inhibition. They work by raising lysosomal pH, preventing the degradation of autophagic cargo. You should see an accumulation of LC3-II in CQ/HCQ treated samples, whereas LC3-II should decrease with VPS34-IN1 treatment [2] [5] [3].
Q2: How can I confirm the specificity of VPS34-IN1 in my experiment? A2: The specificity of VPS34-IN1 has been rigorously characterized. You can:
Q3: Are there specific genetic subtypes of leukemia that are more susceptible to this combination? A3: Yes, current evidence highlights two subtypes:
What is the core mechanism of action of VPS34-IN1? VPS34-IN1 is a potent and highly selective ATP-competitive inhibitor of the class III phosphoinositide 3-kinase, Vps34. It inhibits the phosphorylation of phosphatidylinositol (PtdIns) to produce phosphatidylinositol-3-phosphate (PtdIns(3)P) by the Vps34-Vps15 complex with an IC₅₀ of 25 nM in vitro [1] [2] [3].
How was the selectivity of VPS34-IN1 profiled against other kinases? The selectivity of VPS34-IN1 was rigorously tested against a large panel of protein and lipid kinases. At a concentration of 10 µM, VPS34-IN1 did not significantly inhibit the activity of 340 protein kinases or 25 lipid kinases. The profiled lipid kinases included all Class I PI3K isoforms (p110α, p110β, p110γ, p110δ) and all three members of the Class II PI3Ks (PI3KC2α, PI3KC2β, PI3KC2γ) [1] [4].
What is a key downstream cellular biomarker to confirm VPS34 inhibition? The phosphorylation and activity of the SGK3 (serum- and glucocorticoid-regulated kinase-3) kinase serve as a robust biomarker for cellular Vps34 activity. VPS34-IN1 induces a rapid (~50-60%) loss of SGK3 phosphorylation within 1 minute of treatment. This effect is specific, as VPS34-IN1 does not inhibit the related SGK2 isoform, which lacks a PtdIns(3)P-binding PX domain [1] [4].
How quickly can I observe the cellular effects of VPS34-IN1? The effects are very rapid. Treatment with VPS34-IN1 induces a dose-dependent dispersal of PtdIns(3)P-specific binding probes (like 2xFYVE) from endosomal membranes within 1 minute [1] [5].
The following table summarizes the key experimental data that validates the specificity of VPS34-IN1 [1].
| Validation Aspect | Experimental Method | Key Finding |
|---|---|---|
| Potency (IC₅₀) | In vitro kinase assay (Vps34-Vps15 complex) | 25 nM [1] [2] [3] |
| Selectivity (Lipid Kinases) | Profiling against 25 lipid kinases (including Class I & II PI3Ks) | No significant inhibition at 10 µM [1] |
| Selectivity (Protein Kinases) | Profiling against 340 protein kinases | No significant inhibition at 10 µM [1] |
| Cellular Target Engagement | Dispersal of PtdIns(3)P probes (e.g., 2xFYVE) from endosomes | Rapid effect within 1 min [1] [5] |
| Downstream Biomarker | Immunoblotting for SGK3 phosphorylation (T-loop & hydrophobic motif) | ~50-60% reduction within 1 min [1] |
| Off-target Control | Assessment of Class I PI3K signaling via Akt phosphorylation | No effect on Akt regulation [1] |
Here are detailed methodologies for key experiments cited in the literature, which you can adapt for your own validation of VPS34-IN1.
This protocol measures the direct cellular consequence of Vps34 inhibition: the loss of its lipid product, PtdIns(3)P, from endosomes.
This biochemical assay uses SGK3 phosphorylation as a readout for the functional inhibition of Vps34 in cells.
The diagram below illustrates the mechanism of VPS34-IN1 and the experimental workflow for validating its specificity, as detailed in the protocols above.
The table below summarizes the fundamental storage and handling parameters for VPS34-IN1 based on manufacturer specifications and scientific literature [1] [2].
| Parameter | Specification |
|---|---|
| Physical Form | White to off-white solid powder [1] [2] |
| Purity | ≥98% by HPLC [2] |
| Recommended Storage | Protect from light at +2°C to +8°C [2]. |
| Freezing | Acceptable. Stock solutions are stable for up to 3 months at -20°C [2]. |
| Solubility | Soluble in DMSO (up to 50 mg/mL), not soluble in water [1] [2]. |
| Stability of Stock Solution | 3 months at -20°C after reconstitution [2]. |
| Shelf Life | 2 years if stored properly [1]. |
Proper handling is critical for maintaining the inhibitor's stability and experimental reproducibility.
The workflow for preparing and storing VPS34-IN1 can be summarized as follows:
Here are solutions to some common problems researchers might encounter:
Problem: Precipitate Formation in Stock Solution
Problem: High Background or Off-Target Effects in Cells
Problem: Loss of Antileukemic Activity
The following table outlines how VPS34-IN1 has been used in recent studies, which can serve as a reference for your own experimental design.
| Study Context | Cell Lines / Models Used | VPS34-IN1 Treatment Conditions | Key Readouts & Assays |
|---|
| Acute Myeloid Leukemia (AML) [4] | MOLM-14, MV4-11, and other AML cell lines; primary patient samples. | 5 µM for 48 hours for viability assays. | Viability: Uptiblue assay. Apoptosis: Annexin V-PE staining and flow cytometry. Autophagy: Western blot for LC3, GFP-LC3 puncta quantification via immunofluorescence. | | ER+ Breast Cancer [5] | MCF-7, T47D, ZR-75-1 cell lines; xenograft mouse models. | 90 mg/kg in vivo (mouse model). | Apoptosis: Flow cytometry, Western blot for cleaved caspases. ER Stress: Western blot for PERK, ATF4, CHOP. Viability: Dose- and time-response curves. | | SGK3 Signaling Study [3] | U2OS cells. | 100 nM to 1 µM for short-term treatment (minutes). | PtdIns(3)P Localization: Suppression of GFP-2xFYVEHrs endosomal signal (IC₅₀ = 100 nM in cells). SGK3 Phosphorylation: Western blot for T-loop and hydrophobic motif phosphorylation. |
The following table summarizes essential quantitative data for VPS34-IN1, which is critical for experimental design and validation.
| Parameter | Details | Source / Reference |
|---|---|---|
| IC50 (in vitro) | 25 nM | [1] [2] |
| Selectivity | No significant inhibition of 340 protein kinases or 25 lipid kinases, including all Class I and Class II PI3K isoforms [1]. | [1] |
| Recommended Working Concentration (General Cell Culture) | 5 µM (used in AML cell line viability assays for 48 hours) [3]. | [3] |
| Solubility | DMSO: 85 mg/mL (199.57 mM); Ethanol: 85 mg/mL; Water: Insoluble [2]. | [2] |
| Key Functional Biomarkers | • Rapid loss of PtdIns(3)P from endosomes (within 1 min). • ~50-60% loss of SGK3 phosphorylation (within 1 min). • Disruption of mTORC1 signaling [3]. • Induction of ER stress markers (PERK/ATF4/CHOP) in specific contexts [4]. | [3] [1] [4] |
Here are solutions to frequently encountered issues when working with VPS34-IN1.
Solution: Implement a Multi-Faceted Validation Strategy Relying on a single readout can be misleading. It is crucial to confirm on-target activity through multiple methods.
Solution: Understand the Complex Role of VPS34 in Membrane Trafficking VPS34-IN1 treatment can lead to an initial accumulation of autophagosome markers (like LC3-II), which might be misinterpreted as induced autophagy. However, this often reflects a blockade in autophagic flux.
Solution: Utilize an In Vitro Lipid Kinase Assay For direct confirmation of inhibitor efficacy on the enzyme, a radiolabeled in vitro kinase assay is the gold standard.
This protocol provides a direct and quantitative measure of VPS34 activity, independent of complex cellular processes.
The diagram below outlines a robust workflow integrating the above troubleshooting advice to generate reliable data with VPS34-IN1.
This protocol allows you to quickly verify that VPS34-IN1 is working in your cellular model.
This is a detailed protocol for directly measuring VPS34 inhibition [6].
Understanding the broader research contexts can help in designing more impactful experiments.
VPS34-IN1 is a potent and highly selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34 [1] [2]. It is widely used in research to study autophagy, vesicular trafficking, and specific signaling pathways.
The table below summarizes the core biochemical and in-cell activity data for your reference:
| Parameter | Description / Value | Experimental Context / Key Findings |
|---|---|---|
| Primary Target | Vps34 (Class III PI3K) [1] | Recombinant Vps34-Vps15 complex (cell-free assay). |
| In vitro IC₅₀ | 25 nM [1] [2] [3] | |
| Selectivity | >10,000-fold selective for Vps34 over Class I PI3Ks (p110α, p110β, p110γ, p110δ) and Class II PI3Ks (PI3KC2α, PI3KC2β, PI3KC2γ) [1]. | No significant inhibition observed across a panel of 340 protein kinases and 25 lipid kinases [1]. |
| Cellular Phenotype (PtdIns(3)P Dispersal) | IC₅₀ ~0.1-1 μM [1] | Rapid, dose-dependent dispersal of a PtdIns(3)P probe from endosome membranes within 1 minute [1]. |
| Cellular Phenotype (SGK3 Phosphorylation Inhibition) | ~40% inhibition at 0.1 μM; ~60% inhibition at 1 μM [1] [3] | Observed within 1 minute of treatment in cells. SGK2 isoform (lacking a PX domain) is not inhibited [1]. |
| Antileukemic Activity (Cell Viability IC₅₀) | Ranging from ~2 μM to >5 μM [4] | 48-hour treatment in a panel of Acute Myeloid Leukemia (AML) cell lines (e.g., MOLM-14, MV4-11). |
| Cytotoxicity (CC₅₀) | 26.83 μM [2] | 48-hour exposure in VERO-E6 cells. |
Here are detailed methodologies for key experiments using VPS34-IN1, based on published research.
This protocol is adapted from studies investigating SGK3 phosphorylation and autophagy modulation [1] [3].
1. Stock Solution Preparation
2. Cell Treatment
3. Analysis: Western Blotting
The workflow for this protocol can be summarized as follows:
This protocol is based on research exploring the anti-leukemic activity of VPS34-IN1, both alone and in combination with other drugs [4].
1. Cell Seeding and Compound Addition
2. Viability Measurement
3. Synergy Analysis
The workflow for cell viability and synergy studies is as follows:
VPS34-IN1 exerts its effects by directly inhibiting Vps34 kinase activity, which disrupts multiple cellular processes. The diagram below illustrates its key mechanisms and downstream consequences, particularly the induction of apoptosis:
Q1: What is a typical starting concentration for VPS34-IN1 in cell-based assays? A good starting point is 1 μM, which effectively inhibits PtdIns(3)P production and SGK3 phosphorylation within a short time frame [1]. For longer-term treatments (e.g., 24-48 hours) to assess viability or autophagy, you may test a range from 0.1 μM to 5 μM [4] [3].
Q2: How specific is VPS34-IN1? VPS34-IN1 demonstrates excellent selectivity. At concentrations effective for Vps34 inhibition (IC₅₀ = 25 nM), it does not significantly inhibit Class I or Class II PI3K isoforms or a large panel of 340 protein kinases [1]. However, always include appropriate controls to confirm phenotype specificity in your experimental system.
Q3: Are there any known off-target effects? In Kinobead profiling assays, which assess binding to hundreds of cellular kinases, VPS34-IN1 showed high specificity for Vps34 without competing off-target kinases [5]. Its primary cellular effects are consistent with on-target Vps34 inhibition.
Q4: How should I prepare and store stock solutions of VPS34-IN1?
Q5: Can VPS34-IN1 be used in vivo? While the search results primarily cover in vitro use, one source suggests a possible in vivo formulation using 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O, which can achieve a concentration of 4.25 mg/mL [2]. You would need to consult specialized literature for confirmed in vivo protocols and dosing.
VPS34-IN1 is a potent and selective inhibitor of the vacuolar protein sorting 34 (VPS34) enzyme, also known as class III phosphatidylinositol-3-kinase (PI3K). This bis-aminopyrimidine compound targets the hydrophobic region of the kinase ATP binding domain, inhibiting VPS34 with an IC50 of 25 nM in vitro while showing significant selectivity over 340 protein kinases and 25 other lipid kinases, including all class I and class II PI3K isoforms [1] [2].
The primary biomarker for assessing VPS34-IN1 activity is cellular phosphatidylinositol-3-phosphate (PtdIns(3)P) levels, which can be monitored using specific PtdIns(3)P-binding probes. Additionally, phosphorylation and activity of serum- and glucocorticoid-regulated kinase-3 (SGK3) serves as a crucial downstream biomarker, as SGK3 is the only protein kinase known to possess a selective PtdIns(3)P-binding PX domain [1].
Table 1: Key Biomarkers for Assessing VPS34-IN1 Activity
| Biomarker | Detection Method | Expected Response | Time Course |
|---|---|---|---|
| PtdIns(3)P levels | Fluorescent probes (FYVE/PX domains) | Rapid dispersal from endosomes | Within 1 minute |
| SGK3 phosphorylation | Western blot (T-loop & hydrophobic motif) | ~50-60% reduction | Within 1 minute |
| Autophagy flux | LC3-I/II conversion, p62 degradation | Inhibition of basal & induced autophagy | 1-6 hours |
| STAT5 phosphorylation | Phosphoproteomics, Western blot | Inhibition downstream of FLT3-ITD | 1-24 hours |
| Apoptosis induction | Annexin V, TMRE, caspase activation | Increased in cancer cells | 24-48 hours |
The SGK3 phosphorylation status serves as a sensitive biomarker for VPS34 inhibition, analogous to how Akt phosphorylation reports class I PI3K activity [1].
This protocol measures direct VPS34 enzymatic activity using radioactive ATP, adapted from the Bio-protocol method [3].
Liposome Preparation:
Kinase Reaction:
Product Separation & Detection:
Table 2: Antibodies and Reagents for Biomarker Detection
| Target | Recommended Antibody/Reagent | Application | Expected Result |
|---|---|---|---|
| PtdIns(3)P | GFP-FYVE or GFP-PX probes | Immunofluorescence | Dispersal from endosomes |
| SGK3 phosphorylation | Phospho-specific SGK3 antibodies | Western Blot | ~50-60% reduction |
| LC3-I/II | LC3B antibody | Western Blot | Increased LC3-II accumulation |
| STAT5 phosphorylation | Phospho-STAT5 (Tyr694) | Western Blot/Phosphoproteomics | Reduced in FLT3-ITD models |
| Apoptosis | Annexin V, TMRE, cleaved caspase-3 | Flow cytometry | Increased in sensitive cells |
Q: I'm not observing significant reduction in SGK3 phosphorylation despite using VPS34-IN1 at published concentrations. What could be wrong?
A: Several factors could explain this issue:
Q: My PtdIns(3)P probe shows incomplete dispersal from endosomes after VPS34-IN1 treatment. Is this expected?
A: Yes, this can occur because:
Q: The in vitro kinase assay shows high background radioactivity. How can I improve signal-to-noise?
A: Implement these controls:
Q: I observe variable antileukemic effects of VPS34-IN1 across different AML samples. What determines sensitivity?
A: Sensitivity depends on:
AML cells: Show particular sensitivity to VPS34-IN1, with induction of apoptosis but minimal effects on normal CD34+ hematopoietic cells [2]. FLT3-ITD mutant lines (MOLM-14, MV4-11) demonstrate enhanced sensitivity due to STAT5 pathway disruption [2].
ER+ breast cancer cells: VPS34-IN1 induces apoptosis through ER stress and the PERK/ATF4/CHOP pathway rather than solely through autophagy inhibition [4]. Monitor DR5 expression and unfolded protein response markers.
Primary cells vs cell lines: Primary cells may show variable sensitivity based on genetic background and basal autophagy dependence. Always include appropriate positive and negative controls.
With class I PI3K inhibitors: Combining VPS34-IN1 with GDC-0941 reduces SGK3 activity by 80-90% versus 40-60% with either agent alone [1].
With L-asparaginase: Demonstrates synergistic cell death in AML models, particularly important for overcoming protective autophagy [2].
Sequential dosing: Complete and acute VPS34 inhibition is required for robust antileukemic effects. Consider pulse dosing rather than continuous exposure for some applications [2].
The following tables consolidate the experimental data on the potency and selectivity of Vps34-IN1.
Table 1: Biochemical Inhibition (IC₅₀) This data is derived from in vitro assays using purified kinase proteins [1] [2].
| Kinase or Kinase Group | IC₅₀ Value | Selectivity vs. Vps34 |
|---|---|---|
| Vps34 (PI3K Class III) | 25 nM | - |
| Class I PI3Ks (p110α, p110β, p110δ, p110γ) | No significant inhibition | > 400-fold |
| Class II PI3Ks | No significant inhibition | > 400-fold |
| 340 Protein Kinases | No significant inhibition | Not applicable |
| 25 Lipid Kinases (including all class I/II PI3Ks) | No significant inhibition | Not applicable |
Table 2: Cellular Selectivity (EC₅₀) This data shows the inhibitor's selectivity in a cellular context, measuring the disruption of downstream signaling [1].
| Cellular Readout | Vps34-IN1 Effect | Class I PI3K Inhibitor (GDC-0941) Effect |
|---|---|---|
| PtdIns(3)P Dispersal (Vps34 activity) | Rapid dispersal (within 1 min) | No effect |
| Akt Phosphorylation (Class I PI3K activity) | No significant effect | Inhibited |
| SGK3 Phosphorylation | ~50-60% loss (within 1 min) | ~40% suppression |
The selectivity of Vps34-IN1 was established through several critical experiments.
The diagram below illustrates the distinct signaling pathways of Vps34 and Class I PI3Ks, and the specific point where Vps34-IN1 acts.
The high selectivity of Vps34-IN1 has made it an essential chemical tool in cell biology research. It allows scientists to:
| Inhibitor Target | Inhibitor Role | Key Experimental Findings with Combination |
|---|
| Vps34-IN1 [1] [2] [3] | Selective inhibitor of the Class III PI3K, Vps34. IC₅₀ = 25 nM. Highly specific, does not significantly inhibit 340 other protein kinases or 25 other lipid kinases [1] [2]. | - SGK3 Inhibition: VPS34-IN1 alone reduces SGK3 phosphorylation by ~50-60%. Combined with GDC-0941, SGK3 activity is reduced by ~80-90% [1] [2] [3].
The synergistic effect arises from targeting two distinct sources of the lipid phosphatidylinositol 3-phosphate (PtdIns(3)P), which is essential for activating SGK3.
The following diagram illustrates this mechanism and a key experimental workflow:
For researchers, this combination serves as a powerful tool with specific applications and established experimental methods.
Primary Research Applications
Key Experimental Protocols
It is important to note that the foundational research characterizing the VPS34-IN1 and GDC-0941 combination was published in 2014 [1]. While it remains a valuable tool for basic research, its direct therapeutic application may be evolving.
| Specificity Aspect | Experimental Result & Details |
|---|---|
| Target Potency (IC₅₀) | 25 nM (against recombinant Vps34 in in vitro kinase assays) [1] [2] |
| Selectivity vs. Lipid Kinases | No significant inhibition observed across a panel of 25 lipid kinases, including all Class I PI3K isoforms (p110α, p110β, p110γ, p110δ) and Class II PI3Ks [1] [2]. |
| Selectivity vs. Protein Kinases | No significant inhibition observed across a panel of 340 protein kinases [1] [2]. |
| Cellular Biomarker Effect | Induces rapid (~1 min) dispersal of PtdIns(3)P-binding probes from endosomes and causes a 50-60% loss of SGK3 phosphorylation (a direct downstream kinase), without affecting Class I PI3K-regulated Akt [1] [2]. |
The high specificity of Vps34-IN1 was established through a series of rigorous experiments. Here are the methodologies for the key assays cited:
In Vitro Lipid Kinase Assays: The inhibitory activity (IC₅₀) against Vps34 and other lipid kinases was determined using radioactive kinase assays.
In Vitro Protein Kinase Selectivity Screening: Selectivity against a large panel of protein kinases was assessed using the "KinaseScan" platform.
Cellular Target Engagement Assay: Specific inhibition of the Vps34 product, PtdIns(3)P, in cells was visualized using live-cell imaging.
The following diagram illustrates the cellular signaling pathway of Vps34 and the specific point of inhibition by VPS34-IN1, which underpins its use in experimental models.
The specificity of VPS34-IN1 makes it a valuable tool for probing Vps34 biology, as demonstrated in these studies:
| Cancer Model / Cell Type | Observed Efficacy & Key Findings | Experimental Evidence |
|---|
| Acute Myeloid Leukemia (AML) | Induces apoptosis; impairs autophagy, vesicular trafficking, and mTORC1 signaling; targets FLT3-ITD signaling via STAT5 inhibition [1]. | ➤ Viability/Death: Apoptosis measured by Annexin V-PE staining and TMRE via flow cytometry [1]. ➤ Mechanism: Western blot for autophagy markers (LC3), phosphoproteomic analysis, electron microscopy for autophagic structures [1]. | | Estrogen Receptor-positive (ER+) Breast Cancer | Inhibits cell viability and induces apoptosis via the PERK/ATF4/CHOP ER stress pathway [2]. | ➤ Viability/Death: Cell viability assays; apoptosis confirmed by flow cytometry and Western blot (e.g., cleaved PARP, caspases) [2]. ➤ Mechanism: Western blot to monitor PERK, ATF4, and CHOP protein levels; genetic (siRNA) and pharmacological inhibition of PERK [2]. | | Hepatocellular Carcinoma (HCC) | Acts as an invasion suppressor; inhibits cancer cell invasion by regulating endosome-lysosome trafficking [3]. | ➤ Invasion: Cell invasion assays in vitro and in vivo [3]. ➤ Mechanism: Modulation of Rab7-RILP and Rab11 pathways; analysis of lysosomal positioning and receptor recycling [3]. | | Primary Normal Cells | Normal CD34+ Hematopoietic Cells: No apoptosis induction [1]. In Vivo Models (Mice): Heterozygous Vps34 kinase-inactive mice are viable, fertile, and display improved metabolic profiles [4]. | ➤ Viability/Death: Apoptosis measured by Annexin V-PE staining in primary AML blasts and normal CD34+ cells from donors [1]. ➤ Phenotypic Analysis: In vivo metabolic tolerance tests (GTT, ITT) and tissue analysis in genetically modified mouse models [4]. |
The efficacy of VPS34-IN1 stems from its primary role as a highly selective ATP-competitive inhibitor of the Vps34 kinase [5]. Inhibition of Vps34 disrupts multiple cellular processes, and researchers can assess these effects through specific experimental protocols.
The primary experimental methodologies used to confirm VPS34-IN1's activity and mechanism include:
The collective data suggests that VPS34-IN1 has a therapeutic window: it can impair the viability and survival of certain cancer cells while sparing some normal primary cells. The basis for this selectivity appears to be context-dependent. Some cancer cells may become reliant on Vps34-driven processes like autophagy for survival, and its inhibition creates a lethal disruption [1]. In other cases, such as RKO colon carcinoma cells, dependence stems from Vps34's critical role in maintaining iron homeostasis via the endolysosomal pathway [6].
For your research and development guides, consider the following:
The table below summarizes the core characteristics of VPS34-IN1 as established in key studies.
| Property | Description |
|---|---|
| Primary Target & IC₅₀ | Vps34 (Class III PI3K); IC₅₀ = 25 nM (cell-free assay) [1] [2] |
| Key Selectivity Findings | Does not significantly inhibit 340 protein kinases or 25 other lipid kinases, including all Class I and Class II PI3K isoforms [1]. |
| Direct Phosphoproteomic Signature | Rapid dephosphorylation of its downstream effector, Serum- and Glucocorticoid-regulated Kinase 3 (SGK3) at T-loop and hydrophobic motif sites (~50-60% loss within 1 min) [1]. |
| Mechanistic & Phenotypic Insights from Phosphoproteomics | In AML cells, inhibits phosphorylation of STAT5 downstream of FLT3-ITD signaling; also impairs mTORC1 signaling and induces apoptosis [3]. |
The typical workflow for validating VPS34-IN1's effects and action in a phosphoproteomic study involves several key steps, from cell treatment to data analysis. The diagram below outlines this general process.
Key steps in the workflow include:
VPS34-IN1 exerts its effects by inhibiting the production of phosphatidylinositol-3-phosphate (PtdIns(3)P). This impacts several downstream cellular processes, with two key pathways highlighted in the diagram below.
The diagram illustrates two critical pathways:
While a comprehensive comparative guide with other inhibitors is not feasible with the available data, here are some key insights from the literature to inform your work: